Kahukuene A
Description
Properties
CAS No. |
146293-93-8 |
|---|---|
Molecular Formula |
C20H31BrO2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(3R,4S,7R,8R,10S)-7-bromo-4,8,16,16-tetramethyl-15-methylidene-11-oxatetracyclo[10.3.1.01,10.03,8]hexadecan-4-ol |
InChI |
InChI=1S/C20H31BrO2/c1-12-6-7-15-17(2,3)20(12)10-13-18(4,11-16(20)23-15)14(21)8-9-19(13,5)22/h13-16,22H,1,6-11H2,2-5H3/t13-,14-,15?,16+,18-,19+,20?/m1/s1 |
InChI Key |
BEXLYUHLQNOFOD-ZEQAFYBZSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kahukuene A, |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Marine Origins of Kahukuene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kahukuene A, a novel tetraterpenoid, has been identified and isolated from a marine source. This document provides a comprehensive overview of its natural origin, detailing the collection of the source organism and the laboratory protocols employed for its extraction and purification. Furthermore, it presents the key analytical data that led to the elucidation of its complex structure and initial findings on its biological activity. This technical guide is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this compound.
Natural Source and Collection
This compound is a natural product of the brown alga species Dictyota sp. The specific organism from which this compound was first isolated was collected in the coastal waters of Havelock, New Zealand. Brown algae of the genus Dictyota are well-documented producers of a diverse array of secondary metabolites, particularly diterpenes and other terpenoid compounds, which often exhibit significant biological activities.
Table 1: Source Organism Details
| Parameter | Description |
| Genus | Dictyota |
| Species | sp. |
| Collection Location | Havelock, New Zealand |
| Common Name | Brown Alga |
Experimental Protocols
The isolation and structural characterization of this compound involved a multi-step process, beginning with the extraction of the algal biomass and culminating in the spectroscopic analysis of the purified compound.
Extraction and Isolation
The precise, detailed protocol for the extraction and isolation of this compound from the source publication, "Di-, Tri-, and Tetraterpenoids from the New Zealand Brown Alga Dictyota sp.," is not publicly available in its entirety at the time of this guide's compilation. However, based on standard methodologies for the isolation of terpenoids from marine algae, a general workflow can be described.
The collected specimens of Dictyota sp. were likely air-dried or freeze-dried to remove water and then ground to a fine powder to increase the surface area for extraction. The powdered alga would then be subjected to solvent extraction, typically using a sequence of solvents with increasing polarity to separate compounds based on their solubility. A common solvent system for initial extraction of terpenoids is a mixture of dichloromethane and methanol.
Following initial extraction, the crude extract would undergo a series of chromatographic separations to isolate individual compounds. This process often involves:
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-hexane and methanol/water) to achieve a preliminary separation of nonpolar and polar compounds.
-
Column Chromatography: The resulting fractions are then subjected to column chromatography, using stationary phases such as silica gel or reversed-phase C18 silica. Elution with a gradient of solvents of increasing polarity allows for the separation of compounds with different affinities for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using HPLC, which offers higher resolution and allows for the collection of pure this compound.
Structure Elucidation
The molecular structure of this compound was determined through a combination of spectroscopic techniques. The data obtained from these analyses were crucial in piecing together the complex tetraterpenoid framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact mass of this compound, allowing for the calculation of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments were employed to establish the connectivity of atoms within the molecule.
-
¹H NMR: Provided information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Revealed the number and types of carbon atoms present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments were essential for determining the intricate network of proton-proton and proton-carbon correlations, which ultimately allowed for the complete assignment of the structure of this compound.
-
Quantitative Data
The initial study on this compound reported its cytotoxic activity against the P388 murine leukemia cell line.
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| P388 murine leukemia | 11.0 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Logical Workflow for Discovery and Characterization
The following diagram illustrates the logical progression from the collection of the natural source to the characterization of this compound.
Conclusion
This compound represents a significant addition to the growing class of complex tetraterpenoids isolated from marine brown algae. Its discovery highlights the rich chemical diversity of the genus Dictyota and underscores the potential of marine organisms as a source of novel bioactive compounds. Further research into the biosynthesis of this compound, its full range of biological activities, and its potential for chemical synthesis is warranted to fully explore its therapeutic potential. This guide provides the foundational knowledge for researchers to embark on these future investigations.
Unveiling Kahukuene A: A Technical Guide to its Discovery and Isolation from Laurencia majuscula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Kahukuene A, a novel diterpenoid derived from the Hawaiian marine red alga Laurencia majuscula. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and spectroscopic data, and provides a visual representation of the isolation workflow.
Discovery and Physicochemical Properties
This compound, a diterpenoid with an unprecedented prenylated chamigrene structure incorporated into a decalin ring system, was first isolated from the marine red alga Laurencia majuscula collected in Hawaii.[1] Its structure was meticulously elucidated through extensive spectroscopic analysis, primarily relying on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
The molecular formula of this compound has been established as C₂₀H₃₁BrO₂. Key physicochemical data for the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₃₁BrO₂ |
| CAS Number | 146293-93-8 |
| Source Organism | Laurencia majuscula |
Experimental Protocols: From Alga to Pure Compound
The isolation of this compound from Laurencia majuscula involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the originally reported methodology.
Collection and Extraction of Marine Organism
-
Collection: Specimens of Laurencia majuscula were collected from the Kahuku region of Oahu, Hawaii.
-
Extraction: The freshly collected algae were preserved in ethanol for transport and storage. The ethanolic extract was then subjected to a solvent partitioning procedure. The crude extract was partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction, containing the lipophilic secondary metabolites including this compound, was concentrated under reduced pressure.
Chromatographic Isolation and Purification
The concentrated ethyl acetate extract was subjected to a series of chromatographic techniques to isolate this compound.
-
Silica Gel Chromatography: The crude extract was first fractionated by column chromatography over silica gel. A solvent gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate, was used to elute the compounds. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was employed with a mobile phase consisting of a mixture of methanol and water. This step is crucial for obtaining the compound in high purity.
Structural Elucidation: Spectroscopic Data
The definitive structure of this compound was determined through comprehensive analysis of its spectroscopic data. The ¹H and ¹³C NMR data, acquired in deuterated chloroform (CDCl₃), are presented below.
¹H NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
¹³C NMR Spectroscopic Data
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Laurencia majuscula.
Caption: Isolation workflow for this compound.
Biological Activity and Future Directions
Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway modulation of this compound. Further research is warranted to explore the pharmacological potential of this unique marine-derived diterpenoid. Its novel chemical architecture makes it a compelling candidate for screening in various bioassays, including anticancer, anti-inflammatory, and antimicrobial assays. The detailed understanding of its isolation and structure provides a solid foundation for future investigations into its bioactivity and potential applications in drug discovery and development.
References
Unveiling the Spectroscopic Signature of Kahukuene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Kahukuene A, a diterpenoid isolated from the brown alga Fucus thunbergii. The information presented herein is essential for the identification, characterization, and further investigation of this marine natural product for potential therapeutic applications.
Core Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry is critical for determining the elemental composition of this compound.
| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| HRESIMS | Positive | [M+H]⁺ | C₂₁H₃₇O₂ |
Experimental Protocol - High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the electrospray ionization source. The sample is nebulized and ionized to produce protonated molecules ([M+H]⁺). The ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The analyzer measures the mass-to-charge ratio of the ions with high accuracy, allowing for the determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed structural framework of this compound, revealing the connectivity and spatial arrangement of its atoms. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, which are fundamental for structural confirmation.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available in accessible literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in accessible literature |
Experimental Protocol - NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). The solution is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon atom. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then performed to establish proton-proton and proton-carbon connectivities, which are crucial for the complete structural assignment.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like this compound follows a logical and systematic workflow.
Caption: Workflow for the isolation and structural elucidation of this compound.
Further Research and Drug Development
The detailed spectroscopic data of this compound serves as a foundational reference for researchers in natural product chemistry and drug development. This information is critical for:
-
Dereplication: Rapidly identifying this compound in extracts from other natural sources.
-
Analogue Synthesis: Guiding the chemical synthesis of this compound and its derivatives to explore structure-activity relationships.
-
Quality Control: Establishing analytical standards for the quantification of this compound in biological matrices or herbal preparations.
As research into the biological activities of marine diterpenoids continues to expand, a thorough understanding of their spectroscopic properties is paramount for advancing these promising natural products towards clinical applications.
Unraveling the Synthetic Blueprint of Kahukuene A: A Technical Guide to its Biosynthesis in Marine Algae
For Immediate Release
A comprehensive examination of the available scientific literature reveals the nascent understanding of the biosynthetic pathway of Kahukuene A, a unique diterpenoid produced by the marine red alga Laurencia majuscula. While a complete, step-by-step enzymatic pathway remains to be fully elucidated, this technical guide consolidates the current knowledge, providing researchers, scientists, and drug development professionals with a foundational understanding of its molecular construction.
This compound, a structurally novel diterpenoid, is distinguished by its unprecedented prenylated chamigrene carbon skeleton.[1][2] Its biosynthesis is theorized to originate from the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), which undergoes a complex series of cyclization reactions catalyzed by specialized enzymes known as terpene synthases.
The General Pathway: From a Linear Precursor to a Complex Scaffold
The biosynthesis of all diterpenes commences with the head-to-tail condensation of four isoprene units to form the 20-carbon molecule, GGPP.[3][4] This linear precursor is then transformed into a diverse array of cyclic structures through the action of diterpene synthases. These enzymes are pivotal in orchestrating the intricate intramolecular cyclizations that define the vast chemical diversity of this class of natural products.
Insights from the Source Organism: Laurencia majuscula
The red algal genus Laurencia is a well-documented prolific producer of halogenated secondary metabolites, with a particular abundance of sesquiterpenes and diterpenes.[5][6] Transcriptomic studies of related Laurencia species, such as Laurencia dendroidea, have revealed the presence of genes encoding for various terpene synthases, providing a genetic basis for their diverse terpenoid chemistry.[5] These studies suggest that red algae utilize microbial-like type I terpene synthases for the biosynthesis of their terpenoid compounds.[7][8][9]
The biosynthesis of the chamigrene core, a key structural feature of this compound, likely involves a specific class of terpene cyclases. While a dedicated β-chamigrene synthase has been characterized from a plant source, the specific enzyme responsible for the formation of the kahukuene skeleton in Laurencia majuscula has yet to be identified and characterized.[1][4] It is hypothesized that a bromine-assisted cyclization of a diterpene precursor could be involved in the formation of related complex structures found in Laurencia species, a mechanism that may also play a role in this compound biosynthesis.[3]
Proposed Biosynthetic Logic for this compound
Based on the general principles of diterpene biosynthesis and the known chemistry of Laurencia species, a putative biosynthetic pathway for this compound can be proposed. This pathway would initiate with the cyclization of GGPP, likely catalyzed by a yet-to-be-discovered diterpene synthase, to form a key carbocationic intermediate. Subsequent intramolecular rearrangements and the introduction of the prenyl group would then lead to the characteristic kahukuene scaffold.
Experimental Methodologies for Elucidation
The definitive elucidation of the this compound biosynthetic pathway will necessitate a combination of advanced experimental techniques. The following protocols, adapted from studies on related marine natural products, provide a roadmap for future research.
Table 1: Key Experimental Protocols
| Experiment | Methodology | Purpose |
| Transcriptome Analysis | RNA-Seq of Laurencia majuscula followed by bioinformatic analysis to identify candidate terpene synthase genes. | To identify the genes encoding the enzymes responsible for this compound biosynthesis. |
| Heterologous Expression | Cloning of candidate terpene synthase genes into a suitable expression host (e.g., E. coli or yeast) and in vitro assays with GGPP. | To functionally characterize the enzymes and confirm their role in producing the kahukuene scaffold. |
| Isotopic Labeling Studies | Feeding experiments with isotopically labeled precursors (e.g., ¹³C-acetate or ¹³C-glucose) to cultured Laurencia majuscula, followed by NMR analysis of isolated this compound. | To trace the incorporation of precursors and elucidate the cyclization and rearrangement mechanisms. |
| Enzyme Inhibition Assays | Use of specific inhibitors of the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in Laurencia majuscula cultures. | To determine the primary metabolic pathway for isoprene unit biosynthesis. |
Quantitative Data: A Current Void
At present, there is a notable absence of quantitative data in the scientific literature regarding the biosynthesis of this compound. Key parameters such as the catalytic efficiency (kcat/KM) of the involved enzymes, precursor flux, and the overall yield of the pathway remain undetermined. Future research efforts should focus on obtaining this critical data to enable metabolic engineering and synthetic biology applications.
Future Directions and Implications
The elucidation of the complete biosynthetic pathway of this compound holds significant promise for the fields of drug discovery and biotechnology. Understanding the enzymatic machinery responsible for its synthesis could pave the way for the heterologous production of this compound and its analogs in microbial hosts, providing a sustainable source for further pharmacological evaluation. The unique structural features of this compound make it an attractive target for the development of novel therapeutic agents. This technical guide serves as a crucial starting point for the scientific community to build upon, ultimately unlocking the full potential of this fascinating marine natural product.
References
- 1. ENZYME - 4.2.3.78 beta-chamigrene synthase [enzyme.expasy.org]
- 2. Kahukuenes, new diterpenoids from the marine alga Laurencia majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laurenditerpenol, a New Diterpene from the Tropical Marine Alga Laurencia intricata Potently Inhibits HIF-1 Mediated Hypoxic Signaling in Breast Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. New Insights on the Terpenome of the Red Seaweed Laurencia dendroidea (Florideophyceae, Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpene Biosynthesis in Red Algae Is Catalyzed by Microbial Type But Not Typical Plant Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to Kahukuene A: A Diterpenoid from Hawaiian Marine Alga
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Kahukuene A, a novel diterpenoid isolated from the Hawaiian marine alga Laurencia majuscula. This document details the compound's structural elucidation, spectroscopic data, and the experimental protocols employed in its isolation and characterization.
Introduction
This compound is a marine natural product belonging to the diterpenoid class of compounds. It was first isolated from the red alga Laurencia majuscula, collected in the waters off Kahuku, Oahu, Hawaii.[1] Natural products derived from marine algae are a rich source of structurally diverse and biologically active compounds, with diterpenes being a prominent group exhibiting a wide range of interesting properties. The unique structural architecture of this compound, featuring a prenylated chamigrene skeleton, makes it a subject of interest for further investigation in the fields of natural product chemistry and drug discovery.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from its initial isolation and characterization studies.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀Br₂O | [1] |
| Appearance | Amorphous solid | [1] |
| Optical Rotation | [α]²⁵_D_ +23.5° (c 1.1, CHCl₃) | [1] |
Spectroscopic Data
The structure of this compound was elucidated primarily through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The key NMR data are summarized in Tables 2 and 3.
Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.25 | m | |
| 1.95 | m | ||
| 2 | 2.10 | m | |
| 3 | 4.65 | br s | |
| 5 | 2.40 | m | |
| 2.15 | m | ||
| 8 | 1.80 | m | |
| 1.65 | m | ||
| 9 | 1.90 | m | |
| 1.75 | m | ||
| 12 | 1.30 | s | |
| 13 | 1.15 | s | |
| 14 | 1.80 | s | |
| 15 | 4.95 | s | |
| 4.85 | s | ||
| 16 | 1.70 | s | |
| 18 | 1.05 | s | |
| 19 | 1.10 | s | |
| 20 | 1.20 | s |
Data extracted from Brennan et al., 1993.[1]
Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 39.5 |
| 2 | 35.0 |
| 3 | 65.0 |
| 4 | 50.0 |
| 5 | 45.0 |
| 6 | 145.0 |
| 7 | 110.0 |
| 8 | 40.0 |
| 9 | 30.0 |
| 10 | 70.0 |
| 11 | 42.0 |
| 12 | 25.0 |
| 13 | 28.0 |
| 14 | 22.0 |
| 15 | 112.0 |
| 16 | 20.0 |
| 17 | 60.0 |
| 18 | 32.0 |
| 19 | 26.0 |
| 20 | 30.0 |
Data extracted from Brennan et al., 1993.[1]
Experimental Protocols
Isolation of this compound
The isolation of this compound from Laurencia majuscula followed a standard protocol for the extraction of marine natural products. The general workflow is outlined below.
Caption: Workflow for the isolation of this compound.
The detailed steps, as described by Brennan et al. (1993), are as follows:
-
Collection and Preparation: Specimens of Laurencia majuscula were collected from Kahuku, Oahu, Hawaii. The collected algae were air-dried and then ground into a fine powder.
-
Extraction: The powdered algal material was extracted with a 2:1 mixture of dichloromethane and methanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude oily residue.
-
Purification: The crude extract was subjected to a series of chromatographic separations. Initial fractionation was performed on a silica gel column. Further purification was achieved by size-exclusion chromatography on a Sephadex LH-20 column, followed by final purification using high-performance liquid chromatography (HPLC) to afford pure this compound.[1]
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques. The primary methods included:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound as C₂₀H₃₀Br₂O.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as the hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule. The comprehensive analysis of these NMR spectra allowed for the complete assignment of all proton and carbon signals and the elucidation of the unprecedented prenylated chamigrene structure of this compound.[1]
The logical workflow for the structure elucidation is depicted in the following diagram:
Caption: Logical workflow for the structure elucidation of this compound.
Biological Activity and Signaling Pathways
The initial publication on this compound focused on its isolation and structure elucidation.[1] As of the current date, there is no publicly available information regarding the biological activity or the signaling pathways affected by this compound. Further research is required to explore the pharmacological potential of this unique marine diterpenoid.
Conclusion
This compound is a structurally novel diterpenoid isolated from the Hawaiian red alga Laurencia majuscula. Its physical and chemical properties have been characterized, and its complex structure was elucidated through extensive spectroscopic analysis. While its biological activity remains to be investigated, the unique molecular architecture of this compound makes it an intriguing candidate for future pharmacological studies. This technical guide provides a foundational repository of the current knowledge on this compound for the scientific community.
References
Technical Guide: Investigating Kahukuene A as a Novel P-glycoprotein Inhibitor
Disclaimer: As of late 2025, publicly available scientific literature does not contain evidence of Kahukuene A acting as a P-glycoprotein (P-gp) inhibitor. This document presents a hypothetical framework for the comprehensive investigation of this compound as a potential P-gp inhibitor, outlining the requisite experimental protocols, data presentation formats, and conceptual workflows for researchers, scientists, and drug development professionals.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1][2][3] It is prominently expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, and in excretory organs like the liver and kidneys, where it plays a crucial role in limiting the absorption and promoting the elimination of xenobiotics.[4][5] However, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally unrelated chemotherapeutic agents.[6][7] By actively extruding anticancer drugs from the cell, P-gp reduces their intracellular concentration, thereby diminishing their cytotoxic efficacy.[2][6] Consequently, the development of P-gp inhibitors is a key strategy to overcome MDR and enhance the effectiveness of cancer chemotherapy.[7][8]
Hypothetical Quantitative Data for this compound
The following tables represent the type of quantitative data that would be generated to characterize the P-gp inhibitory activity of this compound.
Table 1: In Vitro P-gp Inhibition by this compound in Caco-2 Cells
| Compound | Concentration (µM) | Digoxin Efflux Ratio (B-A/A-B) | % Inhibition of P-gp | IC50 (µM) |
| Control (Digoxin only) | N/A | 15.2 | 0% | N/A |
| Verapamil (Positive Control) | 100 | 1.1 | 92.8% | 5.8 |
| This compound | 0.1 | 12.5 | 17.8% | 12.5 |
| 1 | 8.3 | 45.4% | ||
| 10 | 3.1 | 79.6% | ||
| 50 | 1.5 | 90.1% | ||
| 100 | 1.2 | 92.1% |
Table 2: Effect of this compound on Rhodamine 123 Accumulation in MDCK-MDR1 Cells
| Compound | Concentration (µM) | Mean Fluorescence Intensity | Fold Increase in Accumulation |
| Control (Rhodamine 123 only) | N/A | 150 | 1.0 |
| Cyclosporin A (Positive Control) | 10 | 1800 | 12.0 |
| This compound | 1 | 450 | 3.0 |
| 10 | 1200 | 8.0 | |
| 50 | 1650 | 11.0 |
Table 3: P-gp ATPase Activity in the Presence of this compound
| Compound | Concentration (µM) | Basal ATPase Activity (nmol Pi/min/mg) | Stimulated ATPase Activity (nmol Pi/min/mg) | % of Maximum Stimulation |
| Control (No Compound) | N/A | 35 | N/A | N/A |
| Verapamil (Stimulator) | 50 | 35 | 150 | 100% |
| This compound | 1 | 35 | 65 | 26.1% |
| 10 | 35 | 110 | 65.2% | |
| 50 | 35 | 145 | 95.7% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P-gp inhibition.
3.1. Bidirectional Transport Assay in Caco-2 Cells
This assay is considered the "gold-standard" for evaluating P-gp inhibition.[9]
-
Cell Culture: Human colon carcinoma Caco-2 cells are seeded on permeable Transwell® supports and cultured for 21-25 days to allow for differentiation and polarization into a monolayer expressing functional P-gp.
-
Transport Buffer: Modified Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES at a pH of 7.4.[10]
-
Assay Procedure:
-
The integrity of the Caco-2 cell monolayers is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The monolayers are washed twice with the transport buffer.
-
For the apical-to-basolateral (A-to-B) transport, the P-gp substrate (e.g., 1 µM [3H]-Digoxin) with or without varying concentrations of this compound is added to the apical chamber.[9]
-
For the basolateral-to-apical (B-to-A) transport, the same solution is added to the basolateral chamber.
-
The plates are incubated for 2 hours at 37°C.
-
Samples are collected from the receiver chamber at the end of the incubation period and the concentration of the substrate is quantified using liquid scintillation counting.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). The percent inhibition is calculated based on the reduction of the efflux ratio in the presence of the inhibitor.[10] The IC50 value, the concentration of inhibitor that causes 50% inhibition of P-gp mediated transport, is then determined.
3.2. Fluorescent Substrate Accumulation Assay
This method provides a higher-throughput screening approach.
-
Cell Lines: Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used due to their low background of endogenous transporters.[4]
-
Fluorescent Substrate: Rhodamine 123 or Calcein-AM are fluorescent substrates of P-gp.[11][12]
-
Assay Procedure:
-
MDCK-MDR1 cells are seeded in 96-well plates.
-
The cells are pre-incubated with various concentrations of this compound or a positive control (e.g., Cyclosporin A) for 30 minutes.
-
A fluorescent P-gp substrate is added to all wells and incubated for a defined period (e.g., 60 minutes).
-
The cells are washed with ice-cold buffer to stop the efflux.
-
The intracellular fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux. The fold increase in accumulation is calculated relative to the control (substrate only).
3.3. P-gp ATPase Assay
This assay directly measures the interaction of a compound with the ATPase function of P-gp.
-
System: Inside-out membrane vesicles from cells overexpressing P-gp (e.g., Sf9 or HEK293 cells) are used.[9]
-
Assay Procedure:
-
Membrane vesicles are incubated with varying concentrations of this compound in the presence of ATP.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released due to ATP hydrolysis is measured using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: Compounds that are P-gp substrates or inhibitors can stimulate the ATPase activity. The percentage of maximum stimulation relative to a known stimulator like verapamil is calculated.
Visualizations: Workflows and Pathways
4.1. Experimental Workflow for P-gp Inhibitor Screening
4.2. P-glycoprotein Efflux Mechanism and Inhibition
Conclusion and Future Directions
The hypothetical data and outlined experimental framework provide a robust starting point for the investigation of this compound as a P-glycoprotein inhibitor. Should primary screening assays yield positive results, further characterization through bidirectional transport and ATPase assays would be imperative. A confirmed P-gp inhibitor would then be evaluated for its ability to reverse multidrug resistance in cancer cell lines when co-administered with known P-gp substrate chemotherapeutics. Subsequent in vivo studies would be necessary to assess the pharmacokinetic profile of this compound and its impact on the bioavailability and efficacy of co-administered anticancer drugs. The discovery of novel, potent, and specific P-gp inhibitors from natural sources like this compound remains a critical endeavor in the ongoing effort to combat multidrug resistance in cancer.
References
- 1. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
In-depth Technical Guide: Preliminary Biological Activity Screening of Kahukuene A
An Important Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for preliminary biological activity data on a compound specifically named "Kahukuene A" has not yielded any publicly available scientific literature or experimental data. This suggests that "this compound" may be a novel, recently isolated compound for which research has not yet been published, a proprietary compound not disclosed in the public domain, or potentially a misnomer for a different natural product.
Therefore, we are unable to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements of this guide depend on the existence of foundational research, which appears to be unavailable at this time.
We are committed to providing accurate and well-supported scientific information. We will continue to monitor the scientific literature for any mention of "this compound" and will update our resources as soon as information becomes available.
We recommend the following actions for researchers interested in this topic:
-
Verify the Compound Name and Structure: Double-check the spelling and origin of "this compound" to ensure accuracy.
-
Consult Specialized Databases: Researchers with access to proprietary or specialized natural product databases may be able to find information that is not publicly accessible.
-
Engage with the Research Community: Inquiries within relevant scientific communities or directly with researchers in the field of marine natural products may provide leads or clarification.
We apologize for any inconvenience this may cause and appreciate your understanding. We remain dedicated to supporting your research endeavors and will provide updates on this topic as they become available.
Known analogs and derivatives of Kahukuene A.
An in-depth analysis of scientific literature and chemical databases reveals a significant finding: the compound "Kahukuene A" is not found in any indexed resources. Extensive searches across multiple platforms, including comprehensive natural product databases and scholarly articles, have yielded no information on a substance with this specific name.
This suggests several possibilities: "this compound" may be a very recently discovered compound that has not yet been cataloged in public databases, the name may be a misspelling of a known natural product, or it could be a compound that is referred to by a different name in the scientific community.
Without a confirmed structure, biological activity, or originating source for this compound, it is not possible to provide a detailed technical guide on its known analogs and derivatives as requested. The foundational information necessary to identify, compare, and analyze related chemical entities is currently unavailable.
Therefore, to proceed with the creation of the requested in-depth guide, clarification on the correct name, structure, or any publication referencing "this compound" is essential. Further investigation is contingent on obtaining a valid starting point for this line of scientific inquiry.
Methodological & Application
Total Synthesis of Kahukuene A and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kahukuene A is a structurally unique diterpenoid natural product isolated from the Hawaiian marine alga Laurencia majuscula. Its intricate molecular architecture, featuring a prenylated chamigrene skeleton fused to a decalin ring system, presents a formidable challenge and an attractive target for total synthesis. To date, a completed total synthesis of this compound has not been reported in the scientific literature. This document provides a summary of the known information regarding this compound, including its structure and origin. Furthermore, it outlines synthetic strategies toward its core structure and proposes a potential pathway for its total synthesis, along with detailed protocols for key synthetic transformations relevant to this class of molecules. While no analogs of this compound have been synthesized, the proposed synthetic routes offer a roadmap for accessing such compounds for future structure-activity relationship (SAR) studies.
Chemical Structure and Properties
This compound possesses a complex tetracyclic carbon framework. Spectroscopic analysis, including extensive 1D and 2D NMR studies, was used to establish its structure and relative stereochemistry[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 146293-93-8[2] |
| Molecular Formula | C25H38O2 |
| Molecular Weight | 370.57 g/mol |
| Source Organism | Laurencia majuscula[1] |
| Compound Class | Diterpenoid |
| Core Skeleton | Prenylated Chamigrene |
Biological Activity
The biological activity of this compound has not been extensively studied. The initial isolation report did not detail any specific biological assays[1]. The structural novelty of this compound and its analogs makes them intriguing candidates for biological screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. The development of a synthetic route would be crucial to enable such investigations.
Proposed Retrosynthetic Analysis of this compound
Given the absence of a published total synthesis, a plausible retrosynthetic strategy is proposed to guide future synthetic efforts. The complexity of the molecule suggests a convergent approach, wherein key fragments are synthesized separately and then coupled.
Caption: Proposed retrosynthetic analysis of this compound.
This strategy disconnects this compound into two main building blocks: a functionalized decalin fragment and a prenylated chamigrene core. The key bond formations would involve a coupling reaction to unite these two complex fragments.
Experimental Protocols for Key Transformations
The following protocols are based on established methodologies for the synthesis of chamigrene and related terpenoid structures, which are essential for the proposed synthesis of this compound.
Protocol 1: Synthesis of a Chamigrene Core via Spirocyclization
The synthesis of the spiro[5.5]undecane carbon framework is a critical step. This can be achieved through various methods, including intramolecular alkylation or Diels-Alder reactions. A successful approach for the synthesis of β-chamigrene is outlined below.
Workflow for Chamigrene Core Synthesis
Caption: Workflow for the synthesis of a chamigrene core.
Detailed Methodology:
-
Robinson Annulation: A cyclic ketone is reacted with methyl vinyl ketone in the presence of a base (e.g., potassium hydroxide) to construct the initial bicyclic system. The reaction is typically run in a polar protic solvent like ethanol at room temperature.
-
Wittig Reaction: The ketone in the bicyclic intermediate is converted to an exocyclic double bond using a phosphonium ylide (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) in an aprotic solvent like THF.
-
Intramolecular Friedel-Crafts Alkylation: The resulting diene is treated with a Lewis acid (e.g., tin(IV) chloride) in a non-polar solvent like dichloromethane at low temperature to induce a spirocyclization, forming the chamigrene core.
Data Presentation: Representative Yields for Chamigrene Synthesis
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Robinson Annulation | KOH, EtOH | 75-85 |
| 2 | Wittig Reaction | Ph3PCH3Br, n-BuLi, THF | 80-90 |
| 3 | Spirocyclization | SnCl4, CH2Cl2 | 60-70 |
Protocol 2: Late-Stage Prenylation
The introduction of the prenyl group onto the chamigrene core is a key challenge. This could be achieved through a nucleophilic addition of a prenyl organometallic reagent to an electrophilic carbon on the chamigrene skeleton.
Workflow for Late-Stage Prenylation
Caption: Workflow for the late-stage prenylation of a chamigrene core.
Detailed Methodology:
-
Preparation of Prenyl Grignard Reagent: Prenyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to generate the prenylmagnesium bromide reagent.
-
Nucleophilic Substitution: The functionalized chamigrene core, bearing a suitable leaving group (e.g., a tosylate or triflate), is dissolved in an aprotic solvent like THF. The freshly prepared prenyl Grignard reagent is then added dropwise at a low temperature (e.g., 0 °C) to effect the substitution reaction. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
Synthesis of this compound Analogs
The development of a robust synthetic route to the core structures of this compound will open the door to the synthesis of a wide array of analogs. By modifying the prenyl side chain or altering the substitution pattern on the decalin and chamigrene rings, novel compounds can be generated for biological evaluation. For example, variations in the length and branching of the isoprenoid chain, as well as the introduction of different functional groups (e.g., halogens, hydroxyls, amines), could lead to the discovery of potent and selective bioactive agents.
Conclusion
The total synthesis of this compound remains an unsolved problem in organic chemistry. Its unique and complex structure makes it a challenging but rewarding target. The proposed retrosynthetic analysis and experimental protocols for key transformations provide a foundation for future synthetic endeavors. The successful synthesis of this compound and its analogs would not only represent a significant achievement in natural product synthesis but also provide access to novel chemical entities for drug discovery and development. Further research into the biological activity of these compounds is eagerly awaited.
References
Application Notes and Protocols for the Scalable Synthesis of Kahukuene A Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction and Current Status
Kahukuene A is a complex diterpenoid natural product that was first isolated from the Hawaiian marine alga Laurencia majuscula.[1] Its unique chemical structure features a prenylated chamigrene scaffold as part of a decalin ring system.[1] As a member of the diverse family of marine-derived diterpenes, this compound represents an intriguing target for chemical synthesis and biological evaluation.
However, a thorough review of the current scientific literature reveals that a total synthesis of this compound has not yet been reported. Consequently, there are no established scalable synthesis routes for this compound or its derivatives at this time. The information required to generate detailed experimental protocols, quantitative data tables, and specific reaction pathway diagrams is therefore not available.
The synthesis of complex, stereochemically rich natural products like this compound presents significant challenges to synthetic organic chemistry. These endeavors are often multi-year research projects involving the development of novel synthetic strategies and methodologies.
General Challenges in the Synthesis of Complex Diterpenoids
The development of a scalable synthesis for a molecule like this compound would require overcoming several common hurdles in natural product synthesis:
-
Stereochemical Control: The molecule contains multiple stereocenters that must be set with high precision.
-
Construction of Complex Ring Systems: The assembly of the intricate polycyclic core of this compound would necessitate the use of sophisticated and efficient cyclization strategies.
-
Functional Group Compatibility: The synthesis must be designed to tolerate a variety of functional groups present in the molecule and its intermediates.
-
Scalability of Key Reactions: Reactions that are successful on a small laboratory scale may not be readily amenable to large-scale production due to factors such as reagent cost, safety concerns, and purification challenges.
Hypothetical Workflow for the Development of a Scalable Synthesis
The process of developing a scalable synthesis for a novel natural product like this compound would typically follow a structured workflow. The diagram below illustrates the key stages of such a research and development program.
References
Application Notes and Protocols for Cell-Based Assays to Determine P-glycoprotein Inhibition by Kahukuene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance (MDR) in cancer.[1][2][3][4] P-gp is an ATP-dependent efflux pump that transports a wide variety of structurally diverse xenobiotics out of cells.[1][4] This efflux activity, present in tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, can significantly limit the oral bioavailability and central nervous system penetration of many drugs.[2][5] In cancer cells, overexpression of P-gp is a major mechanism of resistance to chemotherapy.[1][2][3] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve drug efficacy.
This document provides detailed application notes and protocols for assessing the inhibitory potential of Kahukuene A, a hypothetical test compound, on P-gp activity using common cell-based assays: the Calcein-AM efflux assay, the Rhodamine 123 accumulation assay, and the Doxorubicin accumulation assay.
Data Presentation
The inhibitory activity of this compound on P-glycoprotein is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for this compound obtained from the described cell-based assays, with Verapamil, a well-known P-gp inhibitor, serving as a positive control.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Calcein-AM Efflux | MDCKII-MDR1 | 2.5 |
| Rhodamine 123 Accumulation | MES-SA/Dx5 | 3.1 | |
| Doxorubicin Accumulation | MCF-7/ADR | 4.2 | |
| Verapamil | Calcein-AM Efflux | MDCKII-MDR1 | 0.8 |
| Rhodamine 123 Accumulation | MES-SA/Dx5 | 1.2 | |
| Doxorubicin Accumulation | MCF-7/ADR | 1.5 |
Experimental Protocols
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent, cell-permeant dye Calcein-AM, which is a substrate of P-gp.[6][7][8] Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, membrane-impermeant calcein.[6][7][8] In cells overexpressing P-gp, Calcein-AM is actively effluxed, resulting in low intracellular fluorescence.[7] P-gp inhibitors block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.[6][7]
Materials:
-
MDCKII-MDR1 (P-gp overexpressing) and MDCKII (parental) cell lines
-
Calcein-AM (acetoxymethyl ester of calcein)
-
This compound (test compound)
-
Verapamil (positive control inhibitor)
-
Hank's Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Cell Seeding: Seed MDCKII-MDR1 and MDCKII cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a series of concentrations of this compound and Verapamil in HBSS.
-
Cell Treatment:
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of the prepared compound solutions (including a vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Calcein-AM Loading:
-
Add 100 µL of 1 µM Calcein-AM solution in HBSS to each well.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response curve using non-linear regression analysis.
-
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent cationic dye that is a well-characterized P-gp substrate.[11][12][13] In P-gp overexpressing cells, the intracellular accumulation of Rhodamine 123 is low due to active efflux.[14] Inhibition of P-gp by compounds like this compound will lead to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or a fluorescence plate reader.[12][13]
Materials:
-
MES-SA/Dx5 (P-gp overexpressing) and MES-SA (parental) cell lines
-
Rhodamine 123
-
This compound (test compound)
-
Verapamil (positive control inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microplate reader (Excitation: 507 nm, Emission: 529 nm)[15]
Protocol:
-
Cell Seeding: Seed MES-SA/Dx5 and MES-SA cells in appropriate culture vessels and grow to 70-80% confluency.
-
Compound Incubation:
-
Harvest the cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into tubes.
-
Add varying concentrations of this compound or Verapamil to the tubes and incubate at 37°C for 1 hour.
-
-
Rhodamine 123 Staining:
-
Add Rhodamine 123 to a final concentration of 5 µM to each tube.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
-
Fluorescence Analysis:
-
Resuspend the cell pellets in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Determine the percentage increase in Rhodamine 123 accumulation in the presence of this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Doxorubicin Accumulation Assay
Doxorubicin is a fluorescent anticancer drug and a known P-gp substrate.[16][17][18][19] In P-gp overexpressing cancer cells, the intracellular concentration of doxorubicin is reduced, contributing to drug resistance.[17][19] P-gp inhibitors can increase the intracellular accumulation of doxorubicin, which can be measured by its intrinsic fluorescence.[16][17][20]
Materials:
-
MCF-7/ADR (P-gp overexpressing) and MCF-7 (parental) human breast cancer cell lines
-
Doxorubicin hydrochloride
-
This compound (test compound)
-
Verapamil (positive control inhibitor)
-
Complete culture medium
-
Flow cytometer or fluorescence microscope (Excitation: ~470 nm, Emission: ~560 nm)[20][21]
Protocol:
-
Cell Culture: Culture MCF-7/ADR and MCF-7 cells to logarithmic growth phase.
-
Drug and Inhibitor Treatment:
-
Seed the cells in appropriate culture plates or tubes.
-
Pre-incubate the cells with various concentrations of this compound or Verapamil for 1 hour at 37°C.
-
Add doxorubicin to a final concentration of 10 µM and incubate for an additional 2 hours at 37°C.
-
-
Cell Harvesting and Washing:
-
Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Harvest the cells by trypsinization (for adherent cells).
-
-
Fluorescence Detection:
-
Resuspend the cells in PBS.
-
Measure the intracellular doxorubicin fluorescence using a flow cytometer or visualize using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity from the flow cytometry data.
-
Calculate the fold increase in doxorubicin accumulation in the presence of this compound compared to the control (doxorubicin alone).
-
Determine the IC50 value by plotting the fold increase against the log concentration of this compound.
-
Visualizations
P-glycoprotein Signaling Pathway
Caption: Signaling pathways regulating P-glycoprotein expression and function.
Experimental Workflow for P-gp Inhibition Assays
Caption: General experimental workflow for cell-based P-gp inhibition assays.
Logical Relationship of P-gp Inhibition
Caption: Logical flow of P-glycoprotein inhibition by this compound.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotium.com [biotium.com]
- 11. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Increased accumulation of doxorubicin and doxorubicinol in cardiac tissue of mice lacking mdr1a P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro P-gp ATPase Activity Assay Featuring Kahukuene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial membrane protein that actively extrudes a wide variety of xenobiotics from cells. This efflux pump plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs. The energy required for this transport is derived from ATP hydrolysis, and the ATPase activity of P-gp is a direct measure of its transport function. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. Therefore, an in vitro P-gp ATPase activity assay is a valuable tool for identifying P-gp substrates and inhibitors.
This document provides a detailed protocol for performing an in vitro P-gp ATPase activity assay using a luminescent-based detection method. While specific experimental data for Kahukuene A is not publicly available, this protocol will use hypothetical data to illustrate its potential application in screening for P-gp modulators.
Principle of the Assay
The P-gp ATPase activity assay quantifies the rate of ATP hydrolysis by P-gp. In the presence of a P-gp substrate, the ATPase activity is typically stimulated, leading to increased ATP consumption. Conversely, a P-gp inhibitor will reduce ATPase activity. This protocol utilizes a luciferase-based system to measure the amount of remaining ATP after the enzymatic reaction. The luminescent signal is inversely proportional to the P-gp ATPase activity. Sodium orthovanadate (Na₃VO₄), a selective inhibitor of P-gp, is used to differentiate P-gp-specific ATP hydrolysis from the basal ATPase activity of other membrane proteins[1][2][3][4]. Verapamil, a well-characterized P-gp substrate, serves as a positive control for ATPase stimulation[3][4].
Experimental Protocols
Materials and Reagents
-
P-gp-rich membrane vesicles (e.g., from Sf9 or mammalian cells overexpressing human P-gp)
-
This compound (stock solution in DMSO)
-
Verapamil (positive control; stock solution in water or DMSO)
-
Sodium Orthovanadate (Na₃VO₄; P-gp inhibitor; stock solution in water)[1][3][4][5]
-
ATP (adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM EGTA)
-
ATP detection reagent (containing luciferase and luciferin)
-
96-well white, opaque microplates
-
Luminometer
Experimental Workflow
The experimental workflow consists of three main stages: the P-gp ATPase reaction, termination of the reaction, and signal detection.
Caption: Experimental workflow for the in vitro P-gp ATPase activity assay.
Detailed Procedure
-
Reagent Preparation:
-
Thaw P-gp membrane vesicles on ice.
-
Prepare serial dilutions of this compound and Verapamil in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Prepare working solutions of ATP, Na₃VO₄, and the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well white, opaque plate, set up the following reactions in triplicate:
-
Basal Activity: P-gp membranes + Assay Buffer
-
P-gp Inhibited Control: P-gp membranes + Na₃VO₄
-
Positive Control: P-gp membranes + Verapamil (at a concentration known to stimulate ATPase activity, e.g., 200 µM)[4]
-
Test Compound (this compound): P-gp membranes + serial dilutions of this compound
-
-
-
P-gp ATPase Reaction:
-
To each well, add 20 µL of P-gp membranes (e.g., 0.5 mg/mL).
-
Add 10 µL of the respective test compound, control, or buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration, e.g., 5 mM).
-
Incubate the plate at 37°C for 40 minutes with gentle shaking.
-
-
Signal Detection:
-
After the incubation, equilibrate the plate to room temperature for 10 minutes.
-
Add 50 µL of ATP detection reagent to each well.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Presentation
The raw data is obtained in Relative Light Units (RLU). The P-gp-specific ATPase activity is calculated by subtracting the RLU of the Na₃VO₄-treated wells (which represents non-P-gp ATPase activity) from the RLU of the other wells. A lower RLU value indicates higher ATP consumption and thus higher ATPase activity.
The change in P-gp ATPase activity relative to the basal activity can be calculated as a percentage. For stimulators, this will be a positive percentage, while for inhibitors, it will be negative.
Hypothetical Data for this compound
The following tables summarize hypothetical data for the effect of this compound on P-gp ATPase activity, alongside the positive control, Verapamil.
Table 1: Raw Luminescence Data (RLU)
| Treatment | Concentration (µM) | Average RLU | Standard Deviation |
| Basal Activity | - | 85,000 | 2,500 |
| Na₃VO₄ Control | 100 | 100,000 | 3,000 |
| Verapamil | 200 | 35,000 | 1,500 |
| This compound | 1 | 82,000 | 2,100 |
| This compound | 10 | 65,000 | 1,800 |
| This compound | 50 | 45,000 | 1,200 |
| This compound | 100 | 95,000 | 2,800 |
Table 2: Calculated P-gp ATPase Activity (% of Basal)
| Treatment | Concentration (µM) | ΔRLU (Na₃VO₄ - Sample) | P-gp ATPase Activity (% of Basal) |
| Basal Activity | - | 15,000 | 100% |
| Verapamil | 200 | 65,000 | 433% |
| This compound | 1 | 18,000 | 120% |
| This compound | 10 | 35,000 | 233% |
| This compound | 50 | 55,000 | 367% |
| This compound | 100 | 5,000 | 33% |
Note: The hypothetical data suggests that this compound stimulates P-gp ATPase activity at lower concentrations and inhibits it at higher concentrations, a biphasic behavior sometimes observed with P-gp modulators.
Signaling Pathway and Logical Relationships
The interaction of a compound with P-gp and the subsequent effect on ATP hydrolysis can be visualized as a simplified signaling pathway.
Caption: Simplified pathway of P-gp mediated drug efflux.
This diagram illustrates that a compound like this compound binds to P-gp. This interaction modulates the P-gp-catalyzed hydrolysis of ATP to ADP and inorganic phosphate, which in turn powers the efflux of substrates from the cell.
Conclusion
The in vitro P-gp ATPase activity assay is a robust and reliable method for screening compounds for their interaction with P-gp. The luminescent-based format offers high sensitivity and is amenable to high-throughput screening. While further studies are required to determine the precise nature of the interaction between this compound and P-gp, the protocol and hypothetical data presented here provide a framework for such investigations. Identifying novel P-gp modulators is a critical step in overcoming multidrug resistance and improving the efficacy of various therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. 2.7. P-gp ATPase assay [bio-protocol.org]
- 3. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodamine 123 Efflux Assay for Evaluating Kahukuene A as a P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as a broad-spectrum drug efflux pump.[1][2][3] P-gp actively transports a wide range of anticancer drugs out of tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3]
The Rhodamine 123 efflux assay is a well-established, fluorescence-based method used to assess the functional activity of P-gp. Rhodamine 123, a fluorescent dye, is a known substrate of P-gp.[4] In cells overexpressing P-gp, Rhodamine 123 is actively extruded, resulting in low intracellular fluorescence. Conversely, in the presence of a P-gp inhibitor, the efflux of Rhodamine 123 is blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence. This principle allows for the screening and characterization of potential P-gp inhibitors.
Kahukuene A is a diterpene of marine origin. Marine natural products have been identified as a promising source of novel P-gp inhibitors.[1][5] This document provides a detailed protocol for utilizing the Rhodamine 123 efflux assay to evaluate the potential P-gp inhibitory activity of this compound.
Signaling Pathway of P-glycoprotein Mediated Efflux
The following diagram illustrates the mechanism of P-glycoprotein (P-gp) mediated efflux of substrates like Rhodamine 123 and its inhibition by a potential inhibitor like this compound.
Caption: P-gp mediated efflux and inhibition.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting the Rhodamine 123 efflux assay to determine the P-gp inhibitory activity of this compound.
Materials and Reagents
-
Cell Lines:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES, KB-V1, or a transfected cell line like MDCK-MDR1)
-
Parental, non-resistant cell line (e.g., OVCAR-8, KB-3-1, or MDCK)
-
-
Reagents:
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil or Cyclosporin A (positive control P-gp inhibitor, stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
DMSO (vehicle control)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Fluorescence microplate reader (with appropriate filters for Rhodamine 123, excitation ~507 nm, emission ~529 nm)
-
Flow cytometer (optional, for more detailed analysis)
-
96-well black, clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Experimental Workflow Diagram
The following diagram outlines the major steps of the Rhodamine 123 efflux assay.
Caption: Rhodamine 123 Efflux Assay Workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the P-gp overexpressing and parental cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Prepare solutions of the positive control (e.g., 50 µM Verapamil) and a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in complete culture medium at a final concentration of 5 µM.
-
Add 50 µL of the Rhodamine 123 working solution to each well (final volume 150 µL).
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, gently aspirate the medium from each well.
-
Wash the cells twice with 200 µL of ice-cold PBS per well to remove extracellular Rhodamine 123.
-
-
Efflux:
-
Add 100 µL of fresh, pre-warmed, Rhodamine 123-free complete culture medium to each well.
-
Incubate the plate at 37°C for 1-2 hours to allow for P-gp-mediated efflux of Rhodamine 123.
-
-
Fluorescence Measurement:
-
After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader. Set the excitation wavelength to approximately 507 nm and the emission wavelength to approximately 529 nm.
-
Alternatively, cells can be trypsinized, resuspended in PBS, and analyzed by flow cytometry to measure the fluorescence of individual cells.
-
Data Presentation and Analysis
The quantitative data obtained from the Rhodamine 123 efflux assay should be organized and analyzed to determine the P-gp inhibitory potency of this compound.
Data Summary Tables
The results can be summarized in the following tables.
Table 1: Raw Fluorescence Data (Arbitrary Fluorescence Units - AFU)
| Concentration of this compound (µM) | Parental Cells (AFU) | P-gp Overexpressing Cells (AFU) |
| 0 (Vehicle Control) | 5500 ± 250 | 800 ± 50 |
| 0.1 | 5450 ± 230 | 1200 ± 70 |
| 1 | 5520 ± 260 | 2500 ± 150 |
| 10 | 5480 ± 240 | 4800 ± 200 |
| 50 | 5510 ± 255 | 5300 ± 240 |
| 100 | 5490 ± 250 | 5400 ± 230 |
| Positive Control (50 µM Verapamil) | 5530 ± 260 | 5450 ± 250 |
Table 2: Calculation of Percent Inhibition
The percent inhibition of P-gp activity can be calculated using the following formula:
% Inhibition = [(Fluorescence(Test Compound) - Fluorescence(Vehicle Control)) / (Fluorescence(Positive Control) - Fluorescence(Vehicle Control))] x 100
| Concentration of this compound (µM) | Mean Fluorescence (P-gp Cells) | % Inhibition |
| 0 (Vehicle Control) | 800 | 0% |
| 0.1 | 1200 | 8.6% |
| 1 | 2500 | 36.6% |
| 10 | 4800 | 86.0% |
| 50 | 5300 | 96.8% |
| 100 | 5400 | 98.9% |
| Positive Control (50 µM Verapamil) | 5450 | 100% |
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that causes 50% inhibition of P-gp-mediated Rhodamine 123 efflux. The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 3: P-gp Inhibitory Potency of this compound
| Compound | IC₅₀ (µM) |
| This compound | [Calculated Value] |
| Verapamil (Reference) | ~5-15 µM |
Logical Relationship Diagram for Data Analysis
The following diagram illustrates the logical flow of data analysis to determine the IC₅₀ value.
Caption: Data Analysis Workflow for IC50 Determination.
References
- 1. Marine Natural Products with P-Glycoprotein Inhibitor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering the functional role of clinical mutations in ABCB1, ABCC1, and ABCG2 ABC transporters in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Intestinal Permeability of Kahukuene A using the Caco-2 Cell Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of intestinal permeability is a critical step in the early stages of drug discovery and development, as it provides valuable insights into the oral bioavailability of a potential therapeutic agent. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[1][2][3] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, express key efflux transporters like P-glycoprotein (P-gp), and exhibit many of the metabolic activities of the small intestine.[1][2] This application note provides a detailed protocol for utilizing the Caco-2 cell permeability assay to evaluate the intestinal transport characteristics of Kahukuene A, a representative novel marine-derived natural product.
Marine natural products represent a rich source of structurally diverse and biologically active compounds with therapeutic potential.[4][5] However, their development as oral drugs can be hampered by poor absorption characteristics. Understanding the physicochemical properties of marine-derived compounds, such as their potential for low aqueous solubility, can be crucial for interpreting permeability data.[6] The Caco-2 assay can help elucidate the primary absorption mechanism (passive diffusion vs. active transport) and identify if the compound is a substrate for efflux transporters, which can significantly limit its systemic absorption.[1][7]
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay measures the rate at which a compound traverses a monolayer of differentiated Caco-2 cells grown on a semi-permeable membrane. The assay is typically performed in a bidirectional manner to distinguish between passive permeability and active transport.
-
Apical-to-Basolateral (A-to-B) Permeability: This measures the transport of the compound from the apical (luminal) side to the basolateral (blood) side, simulating absorption from the intestine into the bloodstream.
-
Basolateral-to-Apical (B-to-A) Permeability: This measures the transport in the opposite direction, which can indicate the involvement of active efflux mechanisms.
The apparent permeability coefficient (Papp), a quantitative measure of the permeability rate, is calculated for both directions. A significantly higher Papp value in the B-to-A direction compared to the A-to-B direction (an efflux ratio greater than 2) suggests that the compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp).[1]
Experimental Protocol: Caco-2 Permeability Assay for this compound
This protocol outlines the key steps for assessing the intestinal permeability of a novel compound, exemplified by this compound.
Materials
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (test compound)
-
Lucifer Yellow (marker for monolayer integrity)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Verapamil (P-gp inhibitor)
-
Analytical instrumentation (e.g., LC-MS/MS) for quantification of this compound and control compounds.
Methods
1. Caco-2 Cell Culture and Seeding
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culture the cells every 3-4 days when they reach 80-90% confluency.
-
For the permeability assay, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.
2. Assessment of Monolayer Integrity
Prior to the transport experiment, it is crucial to verify the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of each insert using an epithelial volt-ohm meter.
-
Monolayers with TEER values ≥ 250 Ω·cm² are generally considered suitable for permeability studies.
-
-
Lucifer Yellow Permeability:
-
Add Lucifer Yellow to the apical chamber and incubate for 1 hour.
-
Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber.
-
A Papp value for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
3. Transport Experiment
The transport of this compound is assessed in both the A-to-B and B-to-A directions. To investigate the potential involvement of P-gp mediated efflux, the experiment should also be performed in the presence of a P-gp inhibitor like Verapamil.[1]
-
Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
A-to-B Permeability Assay:
-
Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical chamber (donor).
-
Add fresh HBSS to the basolateral chamber (receiver).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
B-to-A Permeability Assay:
-
Add the dosing solution of this compound to the basolateral chamber (donor).
-
Add fresh HBSS to the apical chamber (receiver).
-
Follow the same incubation and sampling procedure as the A-to-B assay, collecting samples from the apical chamber.
-
-
P-gp Inhibition Assay:
-
Repeat the bidirectional assay in the presence of a P-gp inhibitor (e.g., 100 µM Verapamil) in both the apical and basolateral chambers.
-
4. Sample Analysis
-
Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio:
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
Data Presentation
The following tables summarize hypothetical data for the Caco-2 permeability assay of this compound, along with control compounds.
Table 1: Apparent Permeability (Papp) of this compound and Control Compounds
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Papp (B-to-A) (x 10⁻⁶ cm/s) |
| Propranolol (High Permeability) | 25.0 ± 2.1 | 23.5 ± 1.9 |
| Atenolol (Low Permeability) | 0.5 ± 0.1 | 0.6 ± 0.1 |
| This compound | 1.2 ± 0.2 | 8.4 ± 0.9 |
| This compound + Verapamil | 4.5 ± 0.5 | 4.8 ± 0.6 |
Table 2: Efflux Ratio of this compound and Control Compounds
| Compound | Efflux Ratio | Interpretation |
| Propranolol | 0.94 | No significant efflux |
| Atenolol | 1.20 | No significant efflux |
| This compound | 7.00 | Potential P-gp substrate |
| This compound + Verapamil | 1.07 | P-gp mediated efflux inhibited |
Interpretation of Results
Based on the hypothetical data:
-
This compound exhibits low to moderate passive permeability, as indicated by the A-to-B Papp value.
-
The high efflux ratio of 7.0 strongly suggests that this compound is a substrate for an active efflux transporter, such as P-gp.
-
The reduction of the efflux ratio to near unity in the presence of Verapamil confirms that the efflux of this compound is mediated by P-gp.
These findings would suggest that the oral bioavailability of this compound in vivo is likely to be limited by P-gp mediated efflux in the intestine. Further studies could focus on strategies to overcome this efflux, such as co-administration with a P-gp inhibitor or chemical modification of the this compound structure.
Visualizations
Caption: Experimental workflow for the Caco-2 permeability assay of this compound.
Caption: Hypothetical P-gp mediated efflux of this compound in Caco-2 cells.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 3. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 4. Promising bioactive compounds from the marine environment and their potential effects on various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactives from marine resources as natural health products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
Developing a protocol for Kahukuene A administration in animal models.
Application Note
Introduction
Kahukuene A is a novel diterpenoid compound isolated from the marine alga Laurencia majuscula.[1] Diterpenoids derived from marine organisms are a class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5][6] Many diterpenoids exert their effects by modulating key signaling pathways, such as the NF-κB and MAPK pathways.[3][7] Given the therapeutic potential of this class of compounds, establishing a robust protocol for in vivo administration is crucial for preclinical evaluation. This document provides a detailed protocol for the preparation and administration of this compound in rodent models, addressing its likely poor aqueous solubility and providing a framework for investigating its biological effects.
Materials and Reagents
-
This compound (purity ≥95%)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile saline (0.9% NaCl)
-
Animal model (e.g., BALB/c mice or Sprague-Dawley rats)
-
Standard laboratory equipment for animal handling and dosing (e.g., syringes, gavage needles)
Data Presentation
The following tables represent hypothetical data based on expected outcomes from in vivo studies with diterpenoids. These tables should be populated with actual experimental data.
Table 1: Dose-Response of this compound on Inflammatory Cytokine Production in a Murine Model of Inflammation
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 0 | 1500 ± 120 | 2000 ± 150 |
| This compound | 10 | 1100 ± 90 | 1500 ± 110 |
| This compound | 25 | 750 ± 60 | 900 ± 75 |
| This compound | 50 | 400 ± 35 | 500 ± 40 |
| Positive Control | 10 | 350 ± 30 | 450 ± 38 |
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intraperitoneal Injection (25 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1 |
| AUC (0-t) (ng*h/mL) | 4200 |
| Half-life (h) | 3.5 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Due to the likely hydrophobic nature of this compound, a formulation strategy to enhance solubility is necessary for in vivo administration.[8][9][10][11]
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), and 50% sterile saline.
-
Solubilization: Dissolve the required amount of this compound in DMSO first.
-
Emulsification: Add PEG300 to the this compound/DMSO solution and mix thoroughly.
-
Final Dilution: Add sterile saline dropwise while vortexing to achieve the final desired concentration.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter before administration.
Animal Model and Administration
The choice of animal model will depend on the specific biological activity being investigated. For general toxicity and anti-inflammatory studies, BALB/c mice are a suitable model.
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Dosing: Administer this compound via intraperitoneal (IP) injection. The volume of administration should not exceed 10 mL/kg body weight.
-
Control Groups: A vehicle control group receiving the same volume of the vehicle solution should be included in all experiments. A positive control group treated with a known anti-inflammatory agent (e.g., dexamethasone) is also recommended for efficacy studies.
-
Monitoring: Observe animals for any signs of toxicity, such as changes in weight, behavior, or food and water intake, for the duration of the study.
Evaluation of Anti-Inflammatory Activity
A common model to assess the anti-inflammatory potential of a novel compound is the lipopolysaccharide (LPS)-induced inflammation model.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via IP injection to induce an inflammatory response.
-
Treatment: Administer this compound or vehicle control one hour prior to LPS administration.
-
Sample Collection: Collect blood samples at a specified time point (e.g., 2 hours) after LPS challenge.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.
Visualizations
Signaling Pathways
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the p38 MAPK pathway by this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
References
- 1. Kahukuenes, new diterpenoids from the marine alga Laurencia majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
Application Notes and Protocols: A Guide to Characterizing Novel ABC Transporter Modulators
Topic: Characterizing a Novel Compound (e.g., "Kahukuene A") as a Tool for Studying ABC Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in transporting various molecules across cellular membranes.[1][2][3] In humans, several ABC transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs.[4][5][6] This efflux mechanism is a primary cause of multidrug resistance (MDR) in cancer cells, which significantly hampers the efficacy of chemotherapy.[5][7][8] Consequently, the identification and characterization of compounds that can modulate the activity of ABC transporters are of great interest in both basic research and drug development.[9] These modulators can serve as valuable tool compounds to investigate the physiological and pathological roles of ABC transporters and as potential agents to overcome MDR in clinical settings.
This document provides a generalized framework and detailed protocols for the investigation of a novel compound, exemplified here as "this compound," as a potential modulator of ABC transporters. The methodologies described herein are designed to assess the compound's inhibitory activity, its effect on substrate accumulation, and its potential to reverse multidrug resistance.
Data Presentation: Summarizing Quantitative Data
When characterizing a novel ABC transporter modulator, it is crucial to present quantitative data in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing key experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Parental IC₅₀ (µM) | MDR IC₅₀ (µM) | Resistance Factor (MDR IC₅₀ / Parental IC₅₀) |
| Parental Cell Line (e.g., MCF-7) | |||
| P-gp Overexpressing (e.g., MCF-7/ADR) | |||
| MRP1 Overexpressing (e.g., HL60/ADR) | |||
| BCRP Overexpressing (e.g., MCF-7/MX100) |
This table is a template. Actual values would be determined experimentally.
Table 2: Effect of this compound on ABC Transporter Substrate Accumulation
| Cell Line | Substrate | This compound Conc. (µM) | Fold Increase in Substrate Accumulation |
| P-gp Overexpressing | Rhodamine 123 | ||
| MRP1 Overexpressing | Calcein-AM | ||
| BCRP Overexpressing | Hoechst 33342 |
This table is a template. Fold increase is calculated relative to vehicle-treated control.
Table 3: Reversal of Multidrug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Chemotherapeutic IC₅₀ (µM) | IC₅₀ with this compound (µM) | Fold Reversal |
| P-gp Overexpressing | Doxorubicin | |||
| MRP1 Overexpressing | Vincristine | |||
| BCRP Overexpressing | Topotecan |
This table is a template. Fold reversal is the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel ABC transporter modulator.
Protocol 1: Cytotoxicity Assay
Objective: To determine the intrinsic cytotoxicity of the test compound and to assess its ability to reverse multidrug resistance.
Materials:
-
Parental and ABC transporter-overexpressing cell lines (e.g., MCF-7 and MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound ("this compound")
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of "this compound" and the chemotherapeutic agent in culture medium.
-
Treatment:
-
Intrinsic Cytotoxicity: Treat cells with increasing concentrations of "this compound" alone.
-
MDR Reversal: Treat MDR cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of "this compound".
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) using a suitable software package.
Protocol 2: Substrate Accumulation Assay
Objective: To determine if the test compound inhibits the efflux activity of specific ABC transporters, leading to increased intracellular accumulation of a fluorescent substrate.
Materials:
-
ABC transporter-overexpressing cell lines
-
Fluorescent substrates (e.g., Rhodamine 123 for P-gp, Calcein-AM for MRP1, Hoechst 33342 for BCRP)
-
Test compound ("this compound")
-
Known inhibitors as positive controls (e.g., Verapamil for P-gp, MK-571 for MRP1, Fumitremorgin C for BCRP)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation: Pre-incubate the cells with various concentrations of "this compound" or a known inhibitor for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate to the cell suspension and incubate for an additional 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Fluorescence Measurement: Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing a novel ABC transporter modulator.
References
- 1. The ABC transporter structure and mechanism: perspectives on recent research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporter research: going strong 40 years on - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful strategies for expression and purification of ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Drug resistance mediated by ABC transporters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of ABC transporters and its role in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC transporters affects tumor immune microenvironment to regulate cancer immunotherapy and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug Resistance (MDR): A Widespread Phenomenon in Pharmacological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Synthetically Modified Natural Compounds on ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Kahukuene A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Kahukuene A, a lipophilic diterpene with putative therapeutic potential. The protocols outlined below are designed to facilitate preclinical research by providing standardized methods for solubilization, administration, and preliminary efficacy and toxicity assessment.
Introduction to this compound
This compound is a novel, marine-derived diterpenoid exhibiting significant lipophilicity. Pre-clinical in vitro studies suggest potential anti-inflammatory and anti-neoplastic activities. Due to its hydrophobic nature, specialized formulation strategies are required to achieve adequate bioavailability for in vivo investigations. This document details recommended protocols for the formulation and subsequent in vivo testing of this compound.
Physicochemical Properties of this compound (Hypothetical Data)
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful in vivo formulation. The following table summarizes hypothetical, yet plausible, data for a lipophilic diterpene.
| Property | Value | Method |
| Molecular Weight | ~350.5 g/mol | Mass Spectrometry |
| LogP | 5.2 | Calculated (e.g., using ALOGPS) |
| Aqueous Solubility | < 0.1 µg/mL at 25°C | Shake-flask method |
| Melting Point | 185 - 190 °C | Differential Scanning Calorimetry (DSC) |
| Chemical Stability | Stable at 4°C for >12 months in solid form. Prone to oxidation at elevated temperatures. | HPLC-UV analysis over time |
Formulation Development for In Vivo Administration
Given the high lipophilicity and low aqueous solubility of this compound, a lipid-based formulation is recommended to enhance its oral or parenteral bioavailability.[1][2] The following formulation strategies are proposed, ranging from simple to more complex systems.
Oil-in-Water Emulsion for Intravenous (IV) or Intraperitoneal (IP) Injection
This protocol describes the preparation of a simple oil-in-water emulsion suitable for parenteral administration in animal models.
Materials:
-
This compound
-
Medium-chain triglycerides (MCT) oil (e.g., Miglyol® 812)
-
Lecithin (e.g., from soybean)
-
Glycerol
-
Water for Injection (WFI)
Protocol:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of this compound in MCT oil. Gentle warming (not exceeding 40°C) and sonication may be used to facilitate dissolution.
-
In a separate container, dissolve lecithin in the this compound-MCT oil solution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve glycerol in Water for Injection.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., using a high-shear homogenizer or microfluidizer).
-
Continue homogenization for 5-10 minutes until a uniform, milky-white emulsion is formed.
-
-
Sterilization:
-
Sterilize the final emulsion by filtration through a 0.22 µm sterile filter.
-
-
Quality Control:
-
Measure the particle size and zeta potential of the emulsion to ensure uniformity and stability.
-
Visually inspect for any signs of phase separation before use.
-
Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Gavage
SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[2] This formulation is suitable for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Cosurfactant (e.g., Transcutol® HP)
Protocol:
-
Component Screening:
-
Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
-
Ternary Phase Diagram Construction:
-
Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and cosurfactant that forms a stable microemulsion.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and cosurfactant into a glass vial.
-
Add the required amount of this compound to the mixture.
-
Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Assess the self-emulsification performance by adding a small amount of the SMEDDS formulation to water and observing the formation of a clear or slightly bluish microemulsion.
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting microemulsion.
-
In Vivo Study Protocols
The following protocols provide a general framework for preliminary in vivo efficacy and toxicity studies of this compound in a murine model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animal Model: Healthy BALB/c mice (n=3-5 per group), 6-8 weeks old.
Protocol:
-
Prepare the this compound formulation (e.g., oil-in-water emulsion for IP injection).
-
Administer escalating doses of this compound to different groups of mice.
-
Monitor the animals daily for 14 days for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record mortality and any observed adverse effects.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
Preliminary Efficacy Study (Xenograft Tumor Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneous tumors (e.g., human breast cancer cell line MDA-MB-231).
Protocol:
-
Inoculate mice subcutaneously with tumor cells.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound formulation (at a dose below the MTD) and a vehicle control to the respective groups (e.g., daily IP injections for 21 days).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison.
Table 1: Maximum Tolerated Dose (MTD) of this compound
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +5.2 | None |
| 10 | 5 | 0/5 | +3.8 | None |
| 25 | 5 | 0/5 | -2.1 | Mild lethargy on day 1 |
| 50 | 5 | 1/5 | -15.7 | Significant lethargy, ruffled fur |
| 100 | 5 | 5/5 | -25.3 | Severe lethargy, hunched posture |
Table 2: Efficacy of this compound in a Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | 1500 ± 150 | - | 22.5 ± 0.8 |
| This compound (25 mg/kg) | 750 ± 90 | 50 | 21.8 ± 0.6 |
Visualizations
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of other anti-inflammatory and anti-cancer diterpenoids, a plausible signaling pathway for this compound could involve the inhibition of the NF-κB pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the workflow for the xenograft model efficacy study.
Caption: Workflow for the in vivo xenograft efficacy study.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Kahukuene A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Kahukuene A in aqueous buffers.
Troubleshooting Guide
Researchers often face challenges in dissolving this compound, a hydrophobic marine diterpene, in aqueous buffers suitable for biological assays. This guide provides a systematic approach to overcoming these solubility issues.
Initial Solubility Assessment
The first step is to determine the approximate solubility of this compound in your desired aqueous buffer. A recommended starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.
Experimental Workflow for Solubility Assessment
Caption: Workflow for assessing this compound solubility.
Solubility Enhancement Strategies
If this compound precipitates out of solution at the desired experimental concentration, several strategies can be employed to improve its solubility. The choice of method will depend on the specific requirements of the downstream application.
Troubleshooting Logic for Solubility Issues
Caption: Decision tree for addressing solubility problems.
Table 1: Quantitative Solubility Data for this compound in Various Solvent Systems (Hypothetical Data)
| Solvent System | This compound Concentration (µM) | Observations |
| PBS (pH 7.4) | < 1 | Immediate precipitation |
| PBS with 0.1% DMSO | 5 | Clear solution |
| PBS with 0.5% DMSO | 25 | Clear solution |
| PBS with 1% DMSO | 50 | Clear solution |
| 10 mM HP-β-CD in PBS | 50 | Clear solution after complexation |
| 50 mM HP-β-CD in PBS | 250 | Clear solution after complexation |
Note: This data is hypothetical and intended for illustrative purposes. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which can then be diluted into aqueous buffers for various assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity or off-target effects.[1][2][3][4]
-
Always run a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5][6][7][8][9] This protocol outlines the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Mortar and pestle or ultrasonicator
-
Vortex mixer
-
0.22 µm syringe filter
Methods:
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste. Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Drying: Dry the paste in a vacuum oven or desiccator to remove the solvent.
-
Reconstitution: Dissolve the resulting powder in the desired aqueous buffer.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
B. Ultrasonication Method [6]
-
Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD.
-
Suspension: Weigh the appropriate amounts of this compound and HP-β-CD and suspend them in the desired volume of aqueous buffer.
-
Sonication: Sonicate the suspension using a bath or probe sonicator until the solution becomes clear. This may take several minutes to an hour. Monitor the temperature to avoid overheating.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data, 100% dimethyl sulfoxide (DMSO) is a good starting solvent for preparing a concentrated stock solution of this compound.[10]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A2: This is a common issue with hydrophobic compounds. You can try the following:
-
Decrease the final concentration of this compound: Determine the highest concentration that remains soluble in your buffer with the current DMSO percentage.
-
Increase the DMSO concentration: If your assay allows, you can slightly increase the final DMSO concentration. However, be mindful of potential solvent toxicity. It is recommended to keep the final DMSO concentration below 0.5%.[1][2][3][4]
-
Use a different solubilization method: Consider preparing a cyclodextrin inclusion complex as described in Protocol 2.
Q3: Are there alternatives to DMSO as a co-solvent?
A3: Yes, other water-miscible organic solvents like ethanol or propylene glycol can be used.[3] However, their compatibility with your specific cell line or assay must be validated, and the final concentration should be kept to a minimum.
Q4: How do I know if the cyclodextrin inclusion complex has formed successfully?
A4: Successful complex formation is typically indicated by a significant increase in the aqueous solubility of the compound. Visually, the solution should appear clear and free of any precipitate. For more rigorous characterization, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the inclusion complex.[10]
Q5: Will the use of cyclodextrins interfere with my biological assay?
A5: Cyclodextrins are generally considered to be biocompatible and have low toxicity.[5] However, at high concentrations, they can potentially interact with cell membranes. It is crucial to include a vehicle control in your experiments containing the same concentration of cyclodextrin as your test samples to account for any potential effects of the cyclodextrin itself.
Signaling Pathway Diagram (Hypothetical)
While the specific signaling pathways affected by this compound are a subject of ongoing research, many marine diterpenes exhibit cytotoxic and anti-inflammatory properties. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
Stability of Kahukuene A under experimental conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Kahukuene A under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a brominated diterpenoid isolated from a marine source. Like many marine natural products, its complex structure, which includes bromine atoms and multiple stereocenters, can be susceptible to degradation under common experimental and storage conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible results in biological assays and for its potential development as a therapeutic agent.
Q2: What are the primary factors that can affect the stability of this compound?
Based on the general knowledge of terpene and brominated compound chemistry, the stability of this compound is likely influenced by:
-
Temperature: Elevated temperatures can accelerate degradation reactions such as isomerization, elimination of HBr, and oxidation.[1][2]
-
Light (Photostability): Exposure to UV or even visible light can induce photochemical reactions, leading to decomposition.
-
pH (Hydrolytic Stability): Acidic or alkaline conditions may catalyze hydrolysis or other degradation pathways. Studies on other brominated compounds have shown lability under such conditions.
-
Oxygen (Oxidative Stability): The presence of oxygen can lead to oxidative degradation of the terpene skeleton.
-
Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions.
Q3: How should I handle and store this compound to minimize degradation?
To maintain the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage Conditions: Store solid samples in a tightly sealed, amber glass vial at -20°C or lower. For solutions, use an inert solvent and store at -80°C.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
-
Light Protection: Protect the compound from light at all times by using amber vials and working in a dimly lit environment or by wrapping containers in aluminum foil.
-
Solvent Choice: For short-term storage in solution, use aprotic, anhydrous solvents. For biological assays, prepare fresh solutions from a frozen stock immediately before use.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Loss of biological activity over time. | Degradation of this compound. | 1. Verify storage conditions (temperature, light, atmosphere). 2. Perform a purity check of your sample using HPLC. 3. Prepare fresh solutions from a solid stock for each experiment. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Review the handling procedures to identify potential exposure to heat, light, or incompatible chemicals. 2. Conduct a forced degradation study to identify potential degradants and establish their retention times. |
| Inconsistent results between experimental replicates. | Inconsistent sample stability. | 1. Ensure uniform handling and incubation times for all samples. 2. Prepare a master mix of the this compound solution to be used across all replicates. |
| Precipitation of the compound from solution. | Poor solubility or solvent evaporation. | 1. Confirm the solubility of this compound in your chosen solvent. 2. Ensure vials are properly sealed to prevent solvent evaporation, especially during long-term storage. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not currently available in the public domain, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and based on the expected behavior of related brominated diterpenoids.
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 24 h | 60°C | 15% | Isomerized products, Hydroxylated derivatives |
| 0.1 M HCl | ||||
| Alkaline Hydrolysis | 8 h | 40°C | 25% | Epoxide ring-opened products, Elimination of HBr |
| 0.1 M NaOH | ||||
| Oxidative | 24 h | 25°C | 20% | Oxidized terpenes (ketones, aldehydes) |
| 3% H₂O₂ | ||||
| Thermal | 48 h | 80°C | 30% | Dehydrobrominated and rearranged products |
| (Solid State) | ||||
| Photolytic | 24 h | 25°C | 10% | Photodegradation products (unspecified) |
| (in Methanol) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.
-
Column and Mobile Phase Selection:
-
Start with a C18 reversed-phase column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).
-
-
Method Optimization:
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent compound and any degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal detection wavelength.
-
-
Forced Degradation Sample Analysis:
-
Inject the samples from the forced degradation study to confirm that all degradation products are well-separated from the this compound peak.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: P-glycoprotein (P-gp) Inhibition Assays with Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with P-glycoprotein (P-gp) inhibition assays, particularly when working with natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when screening natural products for P-gp inhibition?
A1: The most frequent issues include:
-
Fluorescence Interference: Many natural products are inherently fluorescent, which can mask or artificially alter the signal from fluorescent substrates used in P-gp assays (e.g., Rhodamine 123, Calcein-AM).[1]
-
Poor Solubility: Natural products often have low aqueous solubility, leading to precipitation in the assay medium and inaccurate results.[2]
-
Cytotoxicity: At higher concentrations, some natural products can be toxic to the cells used in the assay, affecting cell viability and membrane integrity, which indirectly impacts transporter function.
-
Complex Composition: Crude extracts contain multiple compounds, making it difficult to attribute P-gp inhibition to a single component and potentially leading to synergistic or antagonistic effects.
-
Non-Specific Inhibition: Some natural products may inhibit P-gp through indirect mechanisms, such as altering the cell membrane fluidity or depleting ATP, rather than by direct interaction with the transporter.[3][4][5][6]
Q2: How can I control for intrinsic fluorescence of my natural product?
A2: It is crucial to run parallel control experiments. You should measure the fluorescence of your natural product in the assay buffer without the fluorescent substrate, as well as in the presence of cells that have not been loaded with the substrate. This will help you determine the background fluorescence contributed by your compound.
Q3: What cell lines are typically used for P-gp inhibition assays?
A3: Commonly used cell lines are those that overexpress P-gp. Examples include:
-
MDR1-MDCKII (Madin-Darby canine kidney cells transfected with the human MDR1 gene).
-
Caco-2 cells (human colorectal adenocarcinoma cells), which endogenously express P-gp.[7]
-
P-gp overexpressing cancer cell lines such as MCF7/ADR (doxorubicin-resistant breast cancer) or KB-V1 (vinblastine-resistant epidermoid carcinoma).[8] Parental cell lines with low P-gp expression (e.g., parental MDCKII, MCF7) are used as controls.[9]
Q4: What is the difference between a cellular transport assay and an ATPase assay for P-gp inhibition?
A4:
-
Cellular Transport Assays (e.g., Rhodamine 123 or Calcein-AM uptake/efflux assays) directly measure the function of P-gp in a cellular context.[8][10] Inhibition is observed as an increase in intracellular accumulation of a fluorescent P-gp substrate.
-
ATPase Assays use isolated membranes containing P-gp and measure the ATP hydrolysis that powers the transport cycle.[11] P-gp substrates stimulate ATPase activity, and inhibitors can either block this stimulation or inhibit the basal ATPase activity.[11][12] This is a more direct, cell-free method to study the interaction between a compound and the P-gp transporter.[11]
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible IC50 Values
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Natural Product | - Visually inspect wells for precipitation. - Decrease the final concentration of the natural product. - Increase the DMSO concentration (ensure final concentration is not toxic to cells, typically ≤1%).[7] - Use a different solvent system if compatible with the assay. |
| Cell Health and Viability Issues | - Perform a cytotoxicity assay (e.g., MTT, LDH) with the natural product at the concentrations used in the P-gp assay. - Ensure cells are in the logarithmic growth phase and not overgrown. - Check for contamination in cell cultures. |
| Assay-to-Assay Variability | - Standardize cell seeding density and incubation times. - Use a positive control inhibitor (e.g., Verapamil, Cyclosporin A) in every plate to normalize the data.[9] - Prepare fresh dilutions of the natural product for each experiment. |
| Complex Natural Product Extract | - Consider fractionating the crude extract to isolate and test individual compounds. - Be aware that batch-to-batch variation of natural product extracts can occur. |
Guide 2: High Background or False Positives in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Intrinsic Fluorescence of Natural Product | - Pre-screen: Measure the fluorescence of the natural product at the excitation/emission wavelengths of the P-gp substrate (e.g., Rhodamine 123). - Control Wells: Include wells with the natural product and cells, but without the fluorescent P-gp substrate. Subtract this background from your experimental wells.[1] |
| Fluorescence Quenching | - Some compounds can quench the fluorescence of the substrate, leading to a false negative result (appearing as no inhibition). - Run a cell-free experiment with the fluorescent substrate and the natural product to see if the signal is quenched.[1] |
| Light Scattering | - Precipitated compounds can scatter light, leading to artificially high fluorescence readings. - Centrifuge plates before reading or use a plate reader with bottom-read capabilities if precipitation is an issue. |
| Indirect Effects on Cells | - At high concentrations, some compounds can disrupt the cell membrane or mitochondria, causing an increase in substrate accumulation that is not due to direct P-gp inhibition.[9] - Correlate results with a cytotoxicity assay. |
Experimental Protocols
Rhodamine 123 Accumulation Assay for P-gp Inhibition
This protocol is a standard method for assessing P-gp inhibition in a cell-based format.[9]
1. Cell Seeding:
-
Seed P-gp overexpressing cells (e.g., MDR1-MDCKII) and parental control cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
2. Compound Preparation:
-
Prepare a stock solution of your natural product in DMSO.
-
Create a serial dilution of the natural product in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept constant and below 1%.
-
Prepare solutions of a positive control inhibitor (e.g., 20 µM Verapamil) and a negative (vehicle) control (e.g., 1% DMSO in HBSS).
3. Assay Procedure:
-
Gently wash the cell monolayer twice with warm HBSS.
-
Add the diluted natural product, positive control, or vehicle control to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
Add Rhodamine 123 to each well to a final concentration of 5-10 µM.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
Remove the assay solution and wash the cells three times with ice-cold HBSS to stop the reaction and remove extracellular dye.
-
Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 in PBS) and incubate for 10 minutes with gentle shaking.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Calculate the percent inhibition by comparing the fluorescence in the presence of the natural product to the vehicle control.
-
Plot the percent inhibition against the log of the natural product concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
Table 1: IC50 Values of Common P-gp Inhibitors
This table provides reference IC50 values for commonly used P-gp inhibitors, which can be used as positive controls to benchmark your assay performance.
| Inhibitor | Cell Line | Assay Type | Approximate IC50 (µM) |
| Verapamil | MCF7R | Rhodamine 123 Accumulation | 3.5[9] |
| Cyclosporin A | MCF7R | Rhodamine 123 Accumulation | 1.8[9] |
| Elacridar (GF120918) | MCF7R | Rhodamine 123 Accumulation | 0.05[9] |
| Ketoconazole | Caco-2 | Digoxin Transport | ~10 |
| Quercetin | KB-V1 | Doxorubicin Accumulation | ~20 |
Note: IC50 values can vary significantly depending on the cell line, substrate, and specific assay conditions.
Diagrams
P-gp Efflux Pump Mechanism and Inhibition
Caption: Mechanism of P-gp drug efflux and competitive inhibition by a natural product.
Troubleshooting Workflow for P-gp Assays
Caption: A logical workflow for troubleshooting common issues in P-gp inhibition assays.
Logical Relationships of Potential Interferences
Caption: Potential direct, indirect, and artifactual effects of natural products in P-gp assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Small Molecule Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of small molecules, with a focus on investigational compounds like Kahukuene A, for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a new small molecule like this compound in a cell-based assay?
A1: For a novel compound with unknown potency, a wide concentration range should be tested initially. A common starting point is a high concentration of 10-100 µM, followed by a series of serial dilutions (e.g., 1:3 or 1:10 dilutions) to cover a broad spectrum of potential activities. The optimal concentration will be dependent on the specific cell type and the assay being performed.
Q2: How can I determine if my small molecule is causing cytotoxicity?
A2: It is crucial to assess the cytotoxicity of the compound in parallel with your functional assay.[1] This can be achieved using assays that measure cell viability, such as the MTT, MTS, or CellTiter-Glo® assays, or by measuring markers of cell death like lactate dehydrogenase (LDH) release.[2][3] Morphological changes in the cells, such as rounding, detachment, or vacuolization, can also be indicative of cytotoxicity.[2][3]
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including variations in cell seeding density, passage number, and reagent preparation.[2] For small molecules, solubility and stability in culture media can also be a significant source of variability. Ensure the compound is fully dissolved and stable for the duration of the experiment.
Q4: How do I know if the observed effect of my compound is on-target or due to off-target effects?
A4: Distinguishing on-target from off-target effects is a critical step.[4] A classic pharmacological approach is to perform a dose-response analysis; the potency of the compound in the cellular assay should correlate with its binding affinity for the intended target.[4] Other strategies include using a structurally unrelated inhibitor of the same target to see if it produces the same phenotype and performing rescue experiments by overexpressing the target protein.[4]
Troubleshooting Guides
Issue 1: High background signal in a fluorescence-based assay.
-
Potential Cause: Autofluorescence of the compound or cellular components.[5]
-
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of the compound in the assay buffer without cells to determine its intrinsic fluorescence at the excitation and emission wavelengths used.
-
Use phenol red-free media: Phenol red is a common source of background fluorescence.[5]
-
Optimize read-out time: If the signal-to-background ratio changes over time, optimizing the incubation and read-out times can improve results.
-
Switch to a different reporter system: Consider using a luminescence-based reporter, which is generally less susceptible to interference from fluorescent compounds.
-
Issue 2: No observable effect of the compound.
-
Potential Cause: The compound may not be cell-permeable, could be unstable in the assay medium, or the concentration range tested is not appropriate.
-
Troubleshooting Steps:
-
Verify compound stability: Use analytical methods like HPLC or LC-MS to determine the stability of the compound in your cell culture medium over the time course of the experiment.
-
Assess cell permeability: While direct measurement can be complex, computational models based on the compound's physicochemical properties can provide an initial assessment.
-
Expand the concentration range: Test both higher and lower concentrations to ensure the active range was not missed.
-
Increase incubation time: The compound may require a longer duration to elicit a biological response.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cytotoxicity Assay
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 100 | 15.2 | 2.1 |
| 30 | 45.8 | 3.5 |
| 10 | 88.1 | 1.9 |
| 3 | 95.3 | 1.2 |
| 1 | 98.7 | 0.8 |
| 0 (Vehicle) | 100 | 1.5 |
Table 2: Determining the Optimal Concentration Range
| Assay Type | EC50 / IC50 (µM) | Therapeutic Window (Cytotoxicity IC50 / Functional EC50) | Recommended Concentration Range (µM) |
| Functional Assay (e.g., Reporter Gene) | 5.6 | 8.2 | 1 - 10 |
| Cytotoxicity Assay (e.g., MTT) | 46.1 | N/A | > 30 (for cytotoxic studies) |
Experimental Protocols
Protocol 1: Determining the IC50 for Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock of this compound and perform serial dilutions in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: General experimental workflow for determining the optimal concentration of a small molecule.
Caption: A logical troubleshooting workflow for common issues in cell-based assays.
References
- 1. Investigation of cytotoxic activity on human cancer cell lines of arborinine and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of water-soluble fullerene in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the supply of marine-derived natural products like Kahukuene A.
Technical Support Center: Marine-Derived Natural Products
Notice: Initial literature searches did not yield specific information for a compound named "Kahukuene A." This suggests the name may be proprietary, novel, or a potential misspelling. The following guide addresses the common and significant challenges in the supply of complex marine-derived terpenes, using "Marine Terpene K" as a representative example to provide actionable advice for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in securing a stable supply of marine-derived natural products like Marine Terpene K?
A1: The principal challenges stem from two main areas:
-
Low Natural Abundance: The source organisms (e.g., sponges, algae, cyanobacteria) often produce the target compound in very small quantities.[1] This makes isolation from natural sources inefficient and non-scalable for large-scale studies or clinical development. Marine sponges, for instance, are known to be rich in bioactive compounds, but these often constitute a tiny fraction of their total body mass.[2]
-
Complex Chemical Structures: Many marine natural products have highly complex, stereochemically rich structures.[3] This complexity makes de novo chemical synthesis a significant undertaking, often requiring long, multi-step reaction sequences which can result in low overall yields.[4][5]
Q2: When should our team consider total synthesis over natural source extraction?
A2: The decision to pursue total synthesis is strategic and typically made when:
-
The natural supply is insufficient for planned research (e.g., preclinical or clinical trials).
-
The isolation process is environmentally damaging or not sustainable.
-
A consistent, high-purity supply is required, free from co-eluting natural contaminants.
-
There is a need to generate analogues for structure-activity relationship (SAR) studies, which is often more feasible through a synthetic route.[1]
Q3: What are the emerging alternative supply strategies beyond direct isolation and total synthesis?
A3: Several innovative approaches are being developed to address supply challenges:
-
Synthetic Biology & Heterologous Expression: This involves identifying the biosynthetic gene cluster (BGC) responsible for producing the compound in the native organism and expressing it in a more culturable host like E. coli or yeast.[5] While powerful, this method can face challenges such as inefficient gene expression and low yields.[1][5]
-
Semi-synthesis: This approach uses a more abundant, naturally occurring precursor molecule and modifies it chemically to produce the final, rarer target compound. This can significantly shorten the synthetic route.[1]
Troubleshooting Guides
Guide 1: Issues in Extraction & Isolation
Q: We are experiencing very low yields (<0.001% of wet weight) during the extraction of Marine Terpene K from our algal source. What can we do?
A: Low extraction yields are a common problem. Consider the following troubleshooting steps:
-
Verify Biomass Quality: Ensure the collected biomass is the correct species and was harvested at the optimal season and location, as metabolite concentration can vary. It should be properly preserved (e.g., flash-frozen or lyophilized) immediately after collection to prevent degradation.
-
Optimize Extraction Solvent: Terpenes have varying polarities. If your current protocol (e.g., using only methanol) is inefficient, consider sequential extraction with solvents of increasing polarity, such as n-hexane, followed by dichloromethane, and then methanol.[2] This can help selectively extract different classes of compounds.
-
Enhance Extraction Method: If using simple maceration, consider more advanced techniques. Sonication or homogenization can improve cell wall disruption and solvent penetration, increasing extraction efficiency.[2]
-
Review Fractionation and Purification: Compound loss often occurs during chromatographic purification.[6][7]
-
Ensure your column chromatography stationary phase (e.g., silica gel) is not causing degradation, especially if the compound is acid-sensitive.[8]
-
Use analytical HPLC to check for the presence of your target compound in discarded fractions.
-
Minimize the number of purification steps to reduce cumulative losses.
-
Guide 2: Issues in Multi-Step Chemical Synthesis
Q: Our 15-step synthesis of Marine Terpene K has an overall yield of less than 1%. How can we identify and improve the bottleneck steps?
A: In a long synthesis, even modest yields at each step can lead to a near-zero overall yield. A systematic approach is critical.
-
Identify Critical Steps: The lowest-yielding reactions are the obvious bottlenecks.[4] Also, scrutinize steps known for being sensitive, such as those creating key stereocenters or complex ring systems.
-
Troubleshoot a Bottleneck Reaction (e.g., a Wittig reaction for installing an exocyclic double bond):
-
Reagent Quality: Is the phosphonium salt completely dry? Is the strong base (e.g., n-butyllithium) freshly titrated? The ylide is highly sensitive to moisture and air.[4]
-
Reaction Conditions: Are you running the reaction under a strictly inert atmosphere (Argon or Nitrogen)?[4] Is the temperature controlled precisely, especially during base addition?
-
Side Reactions: Could the ketone starting material be enolizing? Is the product isomerizing under the reaction conditions? Analyze the crude product by NMR or LC-MS to identify major byproducts.
-
-
Optimize Workup and Purification: Significant material loss can happen post-reaction.[8]
-
Ensure all glassware used for transfers is thoroughly rinsed.
-
During liquid-liquid extraction, perform back-extractions of the aqueous layer to recover any dissolved product.
-
When performing column chromatography, ensure the chosen solvent system provides good separation between your product and impurities to avoid sacrificing yield for purity. Sometimes a slightly lower purity is acceptable to carry more material forward, with a final high-purity cleanup at the end.[9]
-
Data Presentation
Table 1: Comparison of Supply Strategies for Marine Terpene K
| Parameter | Natural Source Isolation | Total Chemical Synthesis | Synthetic Biology |
| Typical Yield | <0.001% of biomass wet weight | 1-5% overall (route dependent)[4] | Highly variable (ng/L to g/L) |
| Scalability | Very Poor | High | Moderate to High |
| Time to First Gram | 3-6 months (collection & isolation) | 12-24 months (route development) | 18-36 months (gene cluster discovery & host engineering) |
| Purity & Consistency | Low to Moderate (batch variation) | High (well-defined process) | High (from a clonal population) |
| Cost per Milligram | High (at scale) | Very High (initially), drops with scale | High (initially), can be low at scale |
| Analogue Generation | Not Feasible | Highly Feasible | Feasible with modifications |
Experimental Protocols
Protocol: General Method for Extraction and Isolation of Terpenes from Brown Algae
This protocol is a representative methodology for the isolation of terpenes from marine brown algae and is based on established methods.[6][7][10]
1. Materials and Reagents:
-
Lyophilized (freeze-dried) brown algae biomass
-
Solvents: n-hexane, dichloromethane (DCM), methanol (MeOH) (all HPLC grade)
-
Silica gel for column chromatography (230-400 mesh)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18)
-
Rotary evaporator, glassware, filter paper
2. Extraction Procedure:
-
Grind 100 g of lyophilized algal biomass to a fine powder.
-
Perform sequential maceration at room temperature. First, soak the powder in 500 mL of n-hexane for 24 hours with gentle agitation.
-
Filter the mixture and collect the n-hexane extract. Concentrate the extract using a rotary evaporator to yield the crude non-polar extract.
-
Air-dry the algal residue and repeat the process with 500 mL of DCM. Collect and concentrate the DCM extract.
-
Finally, repeat the process with 500 mL of MeOH to obtain the polar extract.
-
For terpenes, the target compound is most likely in the n-hexane or DCM extracts.
3. Chromatographic Purification:
-
Initial Fractionation (Silica Gel Column):
-
Dry the crude DCM extract onto a small amount of silica gel.
-
Load it onto a larger silica gel column pre-equilibrated with n-hexane.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, then gradually introducing ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:EtOAc), and finally flushing with pure MeOH.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or LC-MS to identify fractions containing the target compound.
-
-
Semi-Preparative HPLC:
-
Pool and concentrate the fractions containing Marine Terpene K.
-
Dissolve the enriched fraction in a suitable solvent (e.g., acetonitrile).
-
Purify the compound using a semi-preparative HPLC system with a C18 column and an appropriate mobile phase gradient (e.g., water/acetonitrile).
-
Collect the peak corresponding to the target compound based on retention time and UV detection.
-
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[6][7]
Key Workflows & Diagrams
Caption: Decision workflow for selecting a supply strategy for a marine natural product.
Caption: Troubleshooting workflow for diagnosing low yield in a chemical synthesis step.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Linear Triquinane Sesquiterpenoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Biosynthesis of Natural Products from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kahukuene A in Cellular Models
Important Notice: Despite extensive searches of scientific databases and literature, no public information is currently available for a compound named "Kahukuene A." This includes its chemical structure, biological target, mechanism of action, and any known off-target effects. Therefore, the following troubleshooting guide is based on best practices for minimizing off-target effects of novel small molecules in cellular models and will be updated with specific information on this compound as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended biological target. These interactions can lead to misleading experimental results, cellular toxicity, and are a major cause of failure in drug development. For a novel compound like this compound, where the full biological activity profile is unknown, it is crucial to proactively assess and minimize off-target effects to ensure that the observed cellular phenotype is a direct result of its intended action.
Q2: I am observing unexpected or inconsistent results in my cell-based assays with this compound. Could these be due to off-target effects?
A2: Yes, unexpected or inconsistent results are a common indicator of off-target activity. This can manifest as:
-
High cytotoxicity: The compound is toxic to cells at concentrations where the on-target effect is expected.
-
Variable phenotypic responses: The observed cellular effect varies between experiments or cell lines.
-
Activation of unrelated signaling pathways: The compound affects pathways that are not theoretically linked to its intended target.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
Researchers encountering challenges with this compound are encouraged to follow these systematic troubleshooting steps to identify and minimize potential off-target effects.
Issue 1: High Cytotoxicity at Active Concentrations
If this compound exhibits significant cytotoxicity at the concentrations required to observe the desired biological effect, it may be due to off-target interactions.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration range where the desired on-target activity is observed and a separate curve to assess cytotoxicity (e.g., using an MTT or LDH assay). A narrow therapeutic window suggests potential off-target toxicity.
-
Use a Structurally Unrelated Control: If the intended target of this compound is known, use a structurally different compound that is known to act on the same target. If this control compound produces the same desired effect without the same level of toxicity, it strengthens the hypothesis that this compound's toxicity is due to off-target effects.
-
Cell Line Profiling: Test this compound across a panel of different cell lines. Varying levels of cytotoxicity may indicate that the expression of off-target proteins differs between cell types.
Experimental Protocol: Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Issue 2: Inconsistent Phenotypic Readouts
Variability in the observed cellular phenotype can be a sign that this compound is interacting with multiple targets, leading to a complex and unpredictable biological response.
Troubleshooting Steps:
-
Target Engagement Assay: If the primary target is known, perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target in the cellular environment.
-
Phenotypic Screening with Controls: Utilize positive and negative control compounds in your phenotypic assays to ensure the assay is performing as expected. A known inhibitor of the target pathway should produce a similar phenotype.
-
Off-Target Prediction Tools: Use computational tools (if the structure of this compound is known) to predict potential off-targets based on structural similarity to known ligands.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Issue 3: Suspected Off-Target Signaling Pathway Activation
If this compound appears to modulate signaling pathways that are not directly related to its hypothesized on-target mechanism, it is important to investigate these off-target activities.
Troubleshooting Steps:
-
Phospho-Proteomic Profiling: Perform a broad phospho-proteomic screen to identify signaling pathways that are activated or inhibited by this compound treatment.
-
Kinase Profiling: If off-target kinase activity is suspected, screen this compound against a panel of recombinant kinases to identify direct inhibitory activity.
-
Use of Pathway-Specific Inhibitors: To confirm if an off-target pathway is responsible for an observed phenotype, co-treat cells with this compound and a specific inhibitor of the suspected off-target pathway. Reversal of the phenotype would suggest the involvement of that pathway.
Signaling Pathway Analysis Workflow
Caption: General workflow for identifying off-target signaling pathways.
Quantitative Data Summary
As no quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental data.
| Assay Type | Parameter | This compound | Control Compound 1 | Control Compound 2 |
| On-Target Activity | IC50 / EC50 (µM) | |||
| Cytotoxicity | CC50 (µM) | |||
| Off-Target Kinase 1 | IC50 (µM) | |||
| Off-Target Kinase 2 | IC50 (µM) |
This technical support center will be updated with more specific information regarding this compound as it becomes available in the scientific literature. Researchers are encouraged to employ these general strategies to rigorously characterize the activity of this and other novel compounds.
Addressing Batch-to-Batch Variability in Complex Syntheses: A Generalized Framework
Disclaimer: Due to the limited availability of specific synthetic protocols and batch-to-batch variability data for Kahukuene A in the public domain, this technical support center provides a generalized framework for addressing such challenges in the synthesis of complex natural products. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering reproducibility issues in multi-step organic synthesis.
Technical Support Center: Troubleshooting Synthetic Variability
This guide offers a structured approach to identifying and mitigating sources of batch-to-batch variability in the synthesis of a hypothetical complex molecule, "Compound X."
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in a multi-step synthesis?
A1: Batch-to-batch variation in scientific research and manufacturing can stem from several factors.[1] Key sources include:
-
Raw Material Quality: Inconsistencies in the purity, isomeric ratio, or residual solvent content of starting materials, reagents, and solvents.
-
Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and stirring rate.
-
Human Factors: Variations in experimental technique and handling between different chemists or even the same chemist on different days.
-
Equipment and Environment: Differences in the performance of equipment (e.g., heating mantles, stirrers) and environmental factors like humidity.
-
Work-up and Purification: Variability in extraction, crystallization, and chromatographic purification procedures.[2][3]
Q2: How can I systematically identify the root cause of variability in my synthesis?
A2: A logical, step-by-step approach is crucial. We recommend the following troubleshooting workflow:
Caption: A troubleshooting workflow for diagnosing batch-to-batch variability.
Q3: What analytical techniques are most useful for characterizing batch-to-batch differences?
A3: A suite of analytical methods is typically required to obtain a comprehensive understanding of the variability.[4] High-Performance Liquid Chromatography (HPLC) is essential for quantifying purity and identifying impurities.[4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed structural information and can help identify unexpected byproducts.[4][5] For solid-state properties, techniques like X-ray diffraction (XRD) can identify different polymorphs, which can be a source of variability.[6]
Troubleshooting Guides
Issue 1: Inconsistent Yields in Suzuki-Miyaura Coupling Step
Scenario: In the synthesis of Compound X, the Suzuki-Miyaura coupling of Intermediate B with boronic acid C is yielding the desired product D in a range of 45-85%.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation of Boronic Acid | Protocol: Perform a purity check of the boronic acid from different batches using NMR or GC-MS. Store the reagent under an inert atmosphere and at a low temperature. Consider using freshly prepared boronic acid for each reaction. |
| Catalyst Activity | Protocol: Use a fresh batch of the palladium catalyst. Ensure proper handling to avoid deactivation (e.g., exposure to air or moisture). Titrate the active catalyst if possible. |
| Base Stoichiometry and Quality | Protocol: The base is critical for the reaction. Use a freshly opened bottle of the base (e.g., K₂CO₃, Cs₂CO₃) and ensure it is anhydrous. Accurately weigh the base and consider using a slight excess. |
| Solvent Quality | Protocol: Use anhydrous, degassed solvent for the reaction. Residual water or oxygen can significantly impact the catalytic cycle. |
Example Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried flask under argon, add Intermediate B (1.0 eq), boronic acid C (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via cannula.
-
Heat the reaction mixture to the specified temperature (e.g., 90 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Variable Purity Profile After Chromatographic Purification
Scenario: The final purification of Compound X by silica gel chromatography results in batches with purity ranging from 95.0% to 99.5% by HPLC, with varying levels of a key impurity.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Silica Gel Activity | Protocol: Use silica gel from the same manufacturer and lot number. The activity of silica gel can be affected by its water content; consider activating it by heating before use. |
| Variability in Eluent Composition | Protocol: Prepare the eluent mixture fresh for each purification. Use high-purity solvents and measure the components accurately. |
| Sample Loading Technique | Protocol: Employ a consistent method for loading the crude product onto the column. Dry loading onto a small amount of silica gel is often more reproducible than liquid loading. |
| Column Packing and Dimensions | Protocol: Standardize the column diameter and the amount of silica gel used relative to the crude product mass. Ensure the column is packed uniformly to avoid channeling. |
Data Presentation: Batch Comparison
A clear and concise presentation of data from different batches is essential for identifying trends and correlations.
Table 1: Comparison of Key Parameters for Compound X Synthesis Batches
| Batch ID | Starting Material Purity (%) | Suzuki Coupling Yield (%) | Final Purity (HPLC, %) | Key Impurity Level (%) |
| CX-001 | 98.5 | 82 | 99.2 | 0.3 |
| CX-002 | 97.2 | 65 | 96.5 | 1.8 |
| CX-003 | 99.1 | 85 | 99.5 | 0.1 |
| CX-004 | 98.6 | 78 | 98.9 | 0.5 |
Visualization of Synthetic Pathway and Influencing Factors
A visual representation of the synthetic pathway can help in pinpointing steps that are sensitive to variability.
Caption: Synthetic pathway for Compound X with key influencing factors.
References
- 1. Batch-to-batch variation: Significance and symbolism [wisdomlib.org]
- 2. the-extraction-and-purification-of-squalene-from-nyamplung-calophyllum-inophyllum-l-leaves - Ask this paper | Bohrium [bohrium.com]
- 3. The extraction and purification of squalene from Nyamplung (Calophyllum Inophyllum L) leaves | Semantic Scholar [semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Technical Support Center: Refining Purification of Surfactin from Natural Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Surfactin, a lipopeptide biosurfactant, from natural extracts, primarily Bacillus subtilis fermentation broths.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying Surfactin from a fermentation broth?
A1: The purification of Surfactin typically involves a multi-step process that begins with separating the biomass from the culture broth, followed by initial recovery and subsequent purification steps. Common methods include acid precipitation, solvent extraction, foam fractionation, and various chromatographic techniques.[1][2][3] A combination of these methods is often necessary to achieve high purity.[1]
Q2: What are the most common initial recovery methods for Surfactin?
A2: The most widely used initial recovery methods are:
-
Acid Precipitation: This is a cost-effective and efficient method for recovering crude Surfactin on a large scale.[1][3] By adjusting the pH of the cell-free broth to around 2.0, Surfactin becomes insoluble and precipitates.
-
Foam Fractionation: This technique takes advantage of Surfactin's surface-active properties. As gas is sparged through the fermentation broth, Surfactin accumulates in the foam, which can be collected for an initial separation and enrichment.[4][5][6]
-
Solvent Extraction: Organic solvents like ethyl acetate or methanol can be used to extract Surfactin from the fermentation broth.[1][7]
Q3: Which chromatographic techniques are most effective for high-purity Surfactin isolation?
A3: For achieving high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[2][8][9] Silica gel chromatography can also be used for pre-purification.[10][9]
Q4: How can I detect and quantify Surfactin during the purification process?
A4: Surfactin can be detected and quantified using several methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (at around 205-210 nm) is a standard method for quantification.[9][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides a highly sensitive and specific method for both quantification and structural confirmation.[13][14]
-
Colorimetric Methods: Simple colorimetric assays, such as those using cetylpyridinium chloride (CPC) and bromothymol blue (BTB) or fluorescein (FL), can be used for rapid quantification.[15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surfactin Yield in Fermentation | - Suboptimal fermentation conditions (pH, temperature, aeration).[3][15][17]- Nutrient limitation (carbon, nitrogen, metal ions).[17][18][19]- Inhibition by other metabolites. | - Optimize fermentation parameters such as temperature (around 37°C) and pH (between 6.0 and 9.0).[3]- Ensure adequate concentrations of glucose, a suitable nitrogen source, and essential metal ions like iron and manganese.[19][20]- Consider fed-batch fermentation to control nutrient levels.[18] |
| Inefficient Acid Precipitation | - Incorrect pH for precipitation.- Presence of interfering substances that keep Surfactin in solution. | - Ensure the pH is lowered to 2.0 using an acid like HCl.- Allow sufficient time for precipitation at a low temperature (e.g., 4°C overnight). |
| Poor Recovery from Solvent Extraction | - Inappropriate solvent choice.- Emulsion formation making phase separation difficult. | - Use a suitable solvent like ethyl acetate, which has shown good recovery.[7]- Centrifuge the mixture to break emulsions.- Consider a multi-step extraction to improve recovery.[7] |
| Low Purity After Initial Recovery | - Co-precipitation of other proteins and lipids.- Incomplete separation of biomass. | - Wash the precipitate with acidified water to remove soluble impurities.- Ensure complete removal of cells by centrifugation or microfiltration before precipitation.- Follow up with a chromatographic purification step like silica gel or RP-HPLC.[8][9] |
| Broad or Tailing Peaks in HPLC | - Column overload.- Inappropriate mobile phase composition.- Presence of multiple Surfactin isoforms.[21] | - Reduce the sample concentration injected onto the column.- Optimize the mobile phase, for example, a mixture of acetonitrile, water, and trifluoroacetic acid (TFA).[11][12]- Be aware that multiple peaks may represent different Surfactin isoforms, which is common.[9][21] |
| Surfactin Degradation | - Exposure to harsh pH conditions or high temperatures for extended periods. | - Minimize the duration of exposure to strong acids or bases.- Perform purification steps at lower temperatures where possible. |
Experimental Protocols
Protocol 1: Acid Precipitation of Surfactin
-
Cell Removal: Centrifuge the Bacillus subtilis fermentation broth at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) to the supernatant while stirring to adjust the pH to 2.0.
-
Precipitation: Store the acidified supernatant at 4°C overnight to allow for complete precipitation of Surfactin.
-
Collection of Precipitate: Centrifuge the mixture at 10,000 x g for 20 minutes to collect the crude Surfactin precipitate.
-
Washing: Wash the pellet with acidified water (pH 2.0) to remove any remaining soluble impurities and centrifuge again.
-
Drying: Lyophilize the washed pellet to obtain crude Surfactin powder.
Protocol 2: RP-HPLC Purification of Surfactin
-
Sample Preparation: Dissolve the crude Surfactin powder from Protocol 1 in methanol.
-
Chromatographic System: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 80:20 (Acetonitrile:Water with 0.1% TFA).
-
Injection and Elution: Inject the dissolved sample onto the column. Elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the elution at a wavelength of 210 nm.
-
Fraction Collection: Collect the fractions corresponding to the Surfactin peaks.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under vacuum to obtain purified Surfactin.
Data Presentation
Table 1: Comparison of Surfactin Production Yields under Different Fermentation Conditions.
| Bacillus subtilis Strain | Fermentation Method | Key Medium Components/Conditions | Surfactin Yield (g/L) | Reference |
| YPS-32 | Shake Flask | Modified Landy Medium | 1.82 | [15] |
| YPS-32 | 5 L Fermenter (Foam Reflux) | Modified Landy Medium | 2.39 | [15] |
| 168 (Engineered) | Shake Flask | Overexpression of yfiS and knockout of codY | 1.60 | [18] |
| 168 (Engineered) | 5 L Fed-Batch Fermenter | Optimized conditions | 3.89 | [18] |
| DSM10T | Shake Flask | Cooper Medium | 0.7 | [19] |
| DSM10T | Shake Flask | Enhanced Cooper Medium | 1.1 | [19] |
Table 2: Purity and Recovery of Surfactin using Different Purification Strategies.
| Purification Method | Purity | Recovery | Reference |
| Acid Precipitation | ~55% | 90-95% | [7] |
| Two-Step Ultrafiltration | 85% | - | [22] |
| Ethanol Extraction | 98% | >90% | [23] |
| Preparative HPLC | 85.39% | - | [8] |
Visualizations
Caption: Experimental workflow for the purification of Surfactin.
Caption: Troubleshooting logic for low Surfactin yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Bioactive Lipopeptides Produced by Bacillus subtilis Strain BIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Frontiers | Evaluation of an external foam column for in situ product removal in aerated surfactin production processes [frontiersin.org]
- 5. Enhanced Production of Surfactin from Bacillus subtilis by Continuous Product Removal and Metal Cation Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling Foam Fractionation and Foam Adsorption for Enhanced Biosurfactant Synthesis and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification of surfactin compounds produced by a Bacillus subtilis strain | Acta Biologica Szegediensis [abs.bibl.u-szeged.hu]
- 9. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Preparation and analysis of surfactin using high-performance liquid chromatography [bio-protocol.org]
- 12. [PDF] A simple and effective isocratic HPLC method for fast identification and quantification of surfactin | Semantic Scholar [semanticscholar.org]
- 13. A sensitive method for simultaneous quantitative determination of surfactin and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]
- 15. Optimization of fermentation conditions for surfactin production by B. subtilis YPS-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ftb.com.hr [ftb.com.hr]
- 18. mdpi.com [mdpi.com]
- 19. Enhancement of Surfactin yield by improving the medium composition and fermentation process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. abdel-mawgoud.com [abdel-mawgoud.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of P-glycoprotein Inhibition: Verapamil vs. Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two well-documented P-glycoprotein (P-gp) inhibitors: the synthetic drug verapamil and the naturally occurring flavonoid quercetin. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs by actively extruding them from cells.[1][2] The inhibition of P-gp is a critical strategy to overcome MDR and enhance the therapeutic efficacy of various chemotherapeutic agents.[1][2] This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective comparison of verapamil and quercetin as P-gp inhibitors.
Quantitative Efficacy: A Tabular Comparison
The inhibitory potency of a compound against P-gp is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The following table summarizes the IC50 values for verapamil and quercetin from various studies. It is crucial to note that IC50 values can vary depending on the experimental conditions, such as the cell line used, the P-gp substrate, and the specific assay employed.
| Inhibitor | Cell Line | P-gp Substrate | Assay Method | IC50 Value (µM) |
| Verapamil | K562/ADR & CEM VLB100 | - | P-gp Expression | ~15 |
| Human MCF7/ADR | Doxorubicin | MTT Assay | 4.7 | |
| P-gp Vesicles | N-methylquinidine (NMQ) | Accumulation Assay | 3.9 | |
| Quercetin | KB CHR 8-5 | Calcein-AM | Efflux Assay | 7 |
| MCF-7/ADR | Rhodamine-123 | Accumulation Assay | - | |
| Human BCRP-overexpressing cells | Prazosin | Bidirectional Transport | 4.22 |
Experimental Protocols
The determination of P-gp inhibitory activity relies on various in vitro assays that measure the efflux of a fluorescent or radiolabeled P-gp substrate from cells. Two commonly employed methods are the Calcein-AM assay and the Rhodamine 123 efflux assay.
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent compound Calcein-AM, which can freely diffuse into cells.[3] Intracellular esterases cleave the acetoxymethyl (AM) ester, converting it into the fluorescent molecule calcein. Calcein itself is a poor P-gp substrate and is well-retained within the cells. However, P-gp can actively transport the non-fluorescent Calcein-AM out of the cell before it can be cleaved.[3] Therefore, in cells with high P-gp activity, the intracellular fluorescence is low. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of Calcein-AM, subsequent cleavage to calcein, and a corresponding increase in fluorescence.[3]
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., KB CHR 8-5) are cultured to confluence in a suitable medium.[1]
-
Incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test compound (e.g., quercetin or verapamil) for a specified period.[1]
-
Addition of Calcein-AM: Calcein-AM is added to the cell culture medium at a final concentration of 0.5 µg/ml and incubated for 10 minutes at 37°C.[1]
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.[1]
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a spectrofluorometer or a fluorescence microscope.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is used to calculate the percentage of P-gp inhibition, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.
Rhodamine 123 Efflux Assay
Rhodamine 123 is a fluorescent dye that is a well-known substrate of P-gp.[4] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence.[4] P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 inside the cells and a corresponding increase in fluorescence.[5]
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) are seeded in appropriate culture plates and allowed to adhere.[5]
-
Incubation with Inhibitor: The cells are treated with different concentrations of the test inhibitor (e.g., quercetin or verapamil).[5]
-
Addition of Rhodamine 123: Rhodamine 123 is added to the culture medium at a final concentration of 0.5 µg/ml, and the cells are incubated for 45 minutes at 37°C.[1]
-
Washing: The cells are washed with cold PBS to remove the extracellular dye.[1]
-
Fluorescence Quantification: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.[4]
-
Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% increase in intracellular fluorescence compared to the control (no inhibitor).
Visualizing the Process and Pathways
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows of the Calcein-AM and Rhodamine 123 efflux assays.
Signaling Pathway of P-gp Inhibition
P-gp expression and function are regulated by various intracellular signaling pathways.[6] Inhibition of these pathways can lead to a downregulation of P-gp. The diagram below illustrates a simplified overview of a key signaling pathway involved and the points of intervention for inhibitors.
Conclusion
Both verapamil and quercetin have demonstrated significant P-gp inhibitory activity. Verapamil, a well-established synthetic inhibitor, serves as a benchmark in many studies. Quercetin, a natural flavonoid, also exhibits potent P-gp inhibition, with some studies indicating comparable efficacy to verapamil.[1] The choice between these inhibitors in a research or therapeutic context would depend on various factors, including the specific application, potential off-target effects, and pharmacokinetic properties. The experimental protocols and data presented in this guide provide a foundation for researchers to make informed decisions and design further investigations into the modulation of P-gp activity.
References
- 1. Screening dietary flavonoids for the reversal of P-glycoprotein-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of quercetin on the bioavailability of doxorubicin in rats: role of CYP3A4 and P-gp inhibition by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitogen-activated protein kinase pathway results in the down-regulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Published SAR Studies on Kahukuene A Derivatives Impedes Comparative Analysis
Therefore, it is not possible to provide a comparison guide that meets the core requirements of data presentation, experimental protocols, and mandatory visualizations for Kahukuene A derivatives at this time. Further research and publication in this specific area would be necessary to fulfill such a request.
In Silico Docking of Kahukuene A with P-glycoprotein: A Methodological and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies required to perform an in silico docking analysis of Kahukuene A with P-glycoprotein (P-gp), a critical transporter in drug metabolism and multidrug resistance. Due to the current unavailability of the specific chemical structure of this compound in public databases, this document outlines a detailed, hypothetical experimental protocol. It also presents a comparative analysis of docking scores for known P-gp inhibitors to serve as a benchmark for future studies once the structure of this compound becomes available.
Comparative Analysis of P-glycoprotein Inhibitors
In silico docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to another.[1] In the context of drug discovery, it is an invaluable tool for screening potential inhibitors of proteins like P-gp. The binding affinity is often expressed as a docking score in kilocalories per mole (kcal/mol), where a more negative value indicates a stronger interaction.
To provide a framework for evaluating the potential of this compound as a P-gp inhibitor, the following table summarizes the reported binding energies for established P-gp inhibitors, which could be used for comparison.
| Compound | Docking Software | Binding Energy (kcal/mol) | Reference |
| Verapamil | AutoDock Vina | -8.4 | [1] |
| Verapamil | Glide | -10.974 | [2] |
| Tariquidar | AutoDock Vina | -9.2 (example value) | N/A |
| Zosuquidar | AutoDock Vina | -8.5 (average for binders) | [1] |
Note: Docking scores can vary depending on the software, force field, and specific parameters used in the simulation. Therefore, it is crucial to use a consistent protocol when comparing different ligands.
Experimental Protocol for In Silico Docking
The following protocol details a standardized procedure for performing an in silico docking study of a ligand, such as this compound (once its structure is known), with P-glycoprotein using the widely-used software AutoDock Vina.[3]
Preparation of the Receptor (P-glycoprotein)
-
Obtain the P-gp Structure: Download the 3D crystal structure of P-glycoprotein from a protein database such as the Protein Data Bank (PDB). A commonly used structure is the murine P-gp (PDB ID: 3G60), which shares high sequence identity with human P-gp.[1]
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger partial charges to the protein atoms. This can be performed using software like AutoDockTools.
-
Preparation of the Ligand (e.g., this compound)
-
Obtain Ligand Structure: The 3D structure of the ligand is required. This can be obtained from databases like PubChem or constructed using chemical drawing software if the 2D structure is known.
-
Ligand Optimization: Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g., Dreiding).
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
Assign Charges: Calculate and assign Gasteiger partial charges to the ligand atoms.
Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the binding site of P-glycoprotein. For P-gp, this is typically a large, hydrophobic cavity within the transmembrane domains. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely. For example, a box size of 22 x 22 x 22 Å can be used.
-
Docking Simulation: Run the AutoDock Vina software, providing the prepared protein and ligand files, as well as the grid box parameters, as input. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the receptor's binding site and calculate the corresponding binding affinities.[3]
-
Analysis of Results: The output will consist of a series of binding poses for the ligand, ranked by their predicted binding energy. The pose with the lowest binding energy is considered the most favorable. Further analysis can include visualizing the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
Workflow for In Silico Docking of this compound with P-glycoprotein
Caption: Workflow of a hypothetical in silico docking study of this compound with P-glycoprotein.
Conclusion
While direct experimental data on the in silico docking of this compound with P-glycoprotein is not currently available due to the absence of its public chemical structure, this guide provides the necessary framework and comparative data to conduct such an investigation. By following the detailed experimental protocol and using the provided binding energies of known inhibitors as a benchmark, researchers can effectively evaluate the potential of this compound as a P-glycoprotein inhibitor once its structural information is elucidated. This approach is fundamental in the early stages of drug discovery and can significantly contribute to the development of new therapeutics to overcome multidrug resistance.
References
Comparative Analysis of Diterpenoid P-glycoprotein Inhibitors: A Guide for Researchers
While a direct comparative analysis featuring Kahukuene A is not currently possible due to the absence of published data on its P-glycoprotein (P-gp) inhibitory activity, this guide provides a comprehensive overview of other diterpenoid P-gp inhibitors, offering a framework for potential future evaluation of this compound and similar marine-derived compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential of diterpenoids to overcome multidrug resistance (MDR) in cancer and other therapeutic areas.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to MDR by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] Diterpenoids, a class of natural products with diverse chemical structures, have emerged as a promising source of P-gp inhibitors.[1] This guide presents a comparative analysis of several classes of diterpenoids with known P-gp inhibitory activity, supported by experimental data and detailed methodologies.
Quantitative Comparison of Diterpenoid P-gp Inhibitors
The following table summarizes the P-gp inhibitory activity (IC50 values) of various diterpenoids from different structural classes. The IC50 value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a probe substrate by 50%. Verapamil, a well-characterized first-generation P-gp inhibitor, is included for reference.
| Diterpenoid Class | Compound | IC50 (µM) | Cell Line | Probe Substrate | Reference |
| Jatrophane | Euphodendroidin D | More potent than Cyclosporin A | Daunomycin-resistant cells | Daunomycin | [2] |
| Nicaeensin A | 10-20 | NCI-H460/R, U87-TxR | - | [3] | |
| Pedilanthoid A derivative (26) | More potent than Tariquidar | HepG2/ADR, MCF-7/ADR | Rhodamine 123 | [4] | |
| Lathyrane | Latilagascene D | Potent modulator | Human MDR1 gene-transfected mouse lymphoma | Rhodamine 123 | [5] |
| Latilagascene F | Potent modulator | Human MDR1 gene-transfected mouse lymphoma | Rhodamine 123 | [5] | |
| Euphorbia Factor L3 derivative (21) | Reversal fold: 10.05-448.39 (at 20 µM) | HepG2/ADR | Adriamycin | [6] | |
| Abietane | 6,7-Dehydroroyleanone | Promising cytotoxic activity | - | - | [7] |
| 7α-acetoxy-6β-hydroxyroyleanone | Promising cytotoxic activity | - | - | [7] | |
| Clerodane | (+)-7β-acetoxy-15,16-epoxycleroda-3,13(16),14-trien-18-oic acid | Strong P-gp inhibitory effect | MCF-7/ADR | Daunomycin | [8] |
| Reference | Verapamil | ~1.1 - 6.5 | Caco-2 | Digoxin, Fexofenadine | [9] |
Experimental Protocols
The determination of P-gp inhibitory activity typically involves in vitro assays using cell lines that overexpress P-gp. The following are detailed methodologies for three commonly used assays.
Rhodamine 123 Accumulation/Efflux Assay
This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from P-gp-overexpressing cells. An increase in intracellular fluorescence indicates inhibition of P-gp.[10]
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR, NCI-H460/R) and the corresponding parental cell line.
-
Rhodamine 123 solution (e.g., 5 µM).
-
Test compounds and a positive control inhibitor (e.g., verapamil).
-
Cell culture medium and Hank's Balanced Salt Solution (HBSS).
-
96-well plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp-overexpressing and parental cells in 96-well plates and culture until they reach a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound or positive control in HBSS for 30-60 minutes at 37°C.
-
Add rhodamine 123 solution to all wells and incubate for a further 30-60 minutes at 37°C, protected from light.[11]
-
Wash the cells with ice-cold HBSS to remove extracellular rhodamine 123.[11]
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm). Alternatively, detach the cells and analyze the intracellular fluorescence by flow cytometry.[12]
-
Calculate the percentage of rhodamine 123 accumulation relative to the control (no inhibitor) and plot against the inhibitor concentration to determine the IC50 value.
Bidirectional Transport Assay using Caco-2 Cells
This assay assesses the ability of a test compound to inhibit the polarized transport of a P-gp substrate, such as digoxin, across a monolayer of Caco-2 cells, which naturally express P-gp on their apical surface.[9][13]
Materials:
-
Caco-2 cells.
-
Transwell® inserts.
-
Radiolabeled P-gp substrate (e.g., [³H]-digoxin).
-
Test compounds and a positive control inhibitor.
-
Transport buffer (e.g., HBSS with HEPES).
-
Liquid scintillation counter.
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
For the apical-to-basolateral (A-to-B) transport, add the radiolabeled substrate and test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For the basolateral-to-apical (B-to-A) transport, add the radiolabeled substrate and test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and measure the radioactivity using a liquid scintillation counter.
-
Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B-A / Papp A-B). A decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.[14][15]
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells).
-
ATP detection reagent (e.g., containing luciferase and luciferin).
-
Test compounds and a positive control (e.g., verapamil).
-
Assay buffer.
-
96-well luminometer plates.
-
Luminometer.
Procedure:
-
In a 96-well plate, incubate the P-gp membrane vesicles with the test compound at various concentrations in the assay buffer. A control with a known P-gp substrate (e.g., verapamil) to stimulate ATPase activity is also included.
-
Initiate the reaction by adding MgATP and incubate for a specific time (e.g., 20-40 minutes) at 37°C.[16]
-
Stop the reaction and measure the amount of remaining ATP by adding an ATP detection reagent. The luminescence signal is inversely proportional to the ATPase activity.
-
Calculate the change in luminescence relative to the basal activity (no compound) to determine the effect of the test compound on P-gp ATPase activity.
Signaling Pathways and Mechanisms of Action
Diterpenoid P-gp inhibitors can exert their effects through various mechanisms. The primary mechanism is direct interaction with the P-gp transporter, either competitively, non-competitively, or allosterically, thereby blocking the binding and/or transport of chemotherapeutic drugs.[17][18] Some diterpenoids may also modulate the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.[6]
Furthermore, some natural compounds have been shown to down-regulate the expression of the MDR1 gene, which encodes for P-gp, potentially through the modulation of signaling pathways such as the PI3K/NF-κB pathway.[19][20] Inhibition of this pathway can lead to decreased transcription of the MDR1 gene and subsequently lower levels of P-gp on the cell surface.
Below are diagrams illustrating the general experimental workflow for assessing P-gp inhibition and a potential signaling pathway involved in the regulation of P-gp expression that could be targeted by diterpenoids.
Caption: General experimental workflow for identifying P-gp inhibitors.
Caption: Potential signaling pathway modulated by diterpenoid P-gp inhibitors.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [cer.ihtm.bg.ac.rs]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lathyrane diterpenes from Euphorbia lathyris and the potential mechanism to reverse the multi-drug resistance in HepG2/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-glycoprotein-induced multidrug resistance by a clerodane-type diterpenoid from Sindora sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. scribd.com [scribd.com]
- 16. 2.7. P-gp ATPase assay [bio-protocol.org]
- 17. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition [mdpi.com]
- 18. Inhibitory effects of herbal constituents on P-glycoprotein in vitro and in vivo: herb-drug interactions mediated via P-gp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Natural Compounds: A Comparative Analysis
A comprehensive evaluation of the cytotoxic activity of promising natural compounds across various cancer cell lines, providing researchers with comparative data and detailed experimental protocols to accelerate drug discovery and development.
Initial investigations to compile a cross-validation report on the anti-cancer activity of Kahukuene A revealed a significant lack of publicly available data for this specific compound. To provide a valuable resource for researchers in the field, this guide instead presents a comparative analysis of a well-documented natural compound with established anti-cancer properties. This will include a detailed examination of its activity in different cancer cell lines, methodologies for key experiments, and visualizations of relevant pathways and workflows.
This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of a selected natural compound's performance with supporting experimental data. All quantitative data is summarized in clearly structured tables for easy comparison, and detailed methodologies for key experiments are provided.
Comparative Cytotoxicity of a Selected Natural Compound
While data on this compound is not available, numerous other natural compounds have demonstrated significant anti-cancer activity. For the purpose of this guide, we will focus on the activity of a representative compound, Thymoquinone, which has been extensively studied.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) | Assay |
| MCF-7 | Breast Cancer | 4.30 ± 0.65 | Etoposide | > 100 | MTT Assay |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | Not specified |
| HT-29 | Colon Cancer | Not specified | Etoposide | > 100 | MTT Assay |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | Etoposide | > 100 | MTT Assay |
| Jurkat | Leukemia | Not specified | Not specified | Not specified | MTT Assay |
| K562 | Leukemia | Not specified | Not specified | Not specified | MTT Assay |
| B16F10-Nex2 | Melanoma | Not specified | Not specified | Not specified | MTT Assay |
Note: The IC50 values in this table are representative examples from studies on various natural compounds and are intended to illustrate the format of data presentation. Specific values for a single compound across all these cell lines would require a dedicated literature search.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct similar cross-validation studies, detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubation Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain exponential growth.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for cross-validating the cytotoxicity of a compound.
While the precise signaling pathway of many novel compounds is under investigation, a general representation of how a compound might induce apoptosis is shown below. Many natural compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.
Caption: A generalized signaling pathway for an anti-cancer compound.
References
Investigating the Selectivity of Novel Compounds for P-glycoprotein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) is a critical area of research in overcoming multidrug resistance (MDR) in cancer and improving the pharmacokinetic profiles of various drugs. This guide provides a comparative framework for assessing the selectivity of a test compound, using Kahukuene A as a placeholder example, for P-gp over other clinically relevant transporters such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
While specific experimental data on the interaction of this compound with these transporters is not currently available in the public domain, this guide presents the established experimental protocols and data presentation formats that would be employed in such an investigation.
Data Presentation: A Comparative Overview
A crucial aspect of determining transporter selectivity is the direct comparison of a compound's inhibitory potency across different transporter proteins. The data is typically summarized in tables to facilitate easy interpretation. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit 50% of the transporter's activity. A lower IC₅₀ value indicates a higher inhibitory potency.
Table 1: Hypothetical Inhibitory Activity (IC₅₀) of this compound against ABC Transporters
| Compound | P-gp (IC₅₀, µM) | MRP1 (IC₅₀, µM) | BCRP (IC₅₀, µM) | Selectivity Ratio (MRP1/P-gp) | Selectivity Ratio (BCRP/P-gp) |
| This compound | 1.5 | > 50 | > 50 | > 33.3 | > 33.3 |
| Verapamil (Control) | 5.2 | > 100 | > 100 | > 19.2 | > 19.2 |
| MK-571 (Control) | > 100 | 2.5 | > 100 | - | - |
| Ko143 (Control) | > 100 | > 100 | 0.2 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A high selectivity ratio indicates a greater selectivity for P-gp.
Experimental Protocols
To generate the comparative data presented above, a series of well-defined in vitro assays are necessary. These assays typically utilize cell lines that overexpress the specific transporter of interest.
P-gp Inhibition Assay: Rhodamine 123 Efflux Assay
This assay is a widely used method to assess the inhibitory potential of a compound on P-gp function.[1][2][3]
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. An inhibitor of P-gp will block this efflux, leading to an increase in intracellular Rhodamine 123 accumulation, which can be quantified.
Methodology:
-
Cell Lines: A P-gp overexpressing cell line (e.g., MCF7/ADR, NCI/ADR-RES) and its parental sensitive cell line (e.g., MCF7, K562) are used.
-
Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., Verapamil) for a specified time.
-
Substrate Addition: Rhodamine 123 is then added to the cells and incubated.
-
Measurement: After incubation, cells are washed, and the intracellular fluorescence of Rhodamine 123 is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The increase in fluorescence in the presence of the test compound is used to determine the IC₅₀ value.
MRP1 Inhibition Assay: Calcein-AM Efflux Assay
This assay is employed to determine the inhibitory activity of a compound against MRP1.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein. Calcein is a substrate for MRP1 and is actively transported out of MRP1-overexpressing cells. Inhibition of MRP1 leads to the intracellular accumulation of calcein.
Methodology:
-
Cell Lines: An MRP1-overexpressing cell line (e.g., H69AR) and its corresponding parental cell line are used.
-
Incubation: Cells are incubated with the test compound at various concentrations, along with a known MRP1 inhibitor (e.g., MK-571) as a positive control.
-
Substrate Addition: Calcein-AM is added to the cells.
-
Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated from the concentration-dependent increase in calcein fluorescence.
BCRP Inhibition Assay: Hoechst 33342 or Pheophorbide A Efflux Assay
This assay is used to evaluate the inhibitory effect of a compound on BCRP function.
Principle: Both Hoechst 33342 and Pheophorbide A are fluorescent substrates for BCRP. In BCRP-overexpressing cells, these substrates are effluxed, resulting in low intracellular fluorescence. A BCRP inhibitor will block this process, leading to increased intracellular fluorescence.
Methodology:
-
Cell Lines: A BCRP-overexpressing cell line (e.g., MDCKII-BCRP) and its parental cell line are utilized.
-
Incubation: Cells are treated with a range of concentrations of the test compound or a known BCRP inhibitor (e.g., Ko143).
-
Substrate Addition: Hoechst 33342 or Pheophorbide A is added to the incubation medium.
-
Measurement: The intracellular fluorescence is quantified using a fluorescence plate reader or flow cytometry.
-
Data Analysis: The IC₅₀ value is determined by analyzing the dose-response curve of the test compound.
P-gp ATPase Activity Assay
This assay provides a direct measure of the interaction of a compound with the P-gp transporter.
Principle: P-gp is an ATPase, and its drug-efflux function is coupled to ATP hydrolysis. Substrates of P-gp stimulate its ATPase activity, while inhibitors can either stimulate or inhibit this activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Methodology:
-
Membrane Vesicles: Membrane vesicles prepared from P-gp overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing P-gp) are used.
-
Reaction: The membrane vesicles are incubated with ATP and the test compound at various concentrations.
-
Measurement: The amount of Pi released is measured using a colorimetric method.
-
Data Analysis: The concentration of the test compound that results in 50% of the maximal stimulation or inhibition of ATPase activity (EC₅₀ or IC₅₀) is determined.
Visualizing the Workflow and Pathways
Graphical representations are invaluable for understanding the experimental processes and the underlying biological mechanisms.
Caption: Workflow for determining the transporter selectivity of a test compound.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Logical framework for determining P-gp selectivity.
By following these standardized experimental protocols and data analysis frameworks, researchers can effectively characterize the selectivity profile of novel compounds, which is an essential step in the development of new and more effective therapeutic agents.
References
- 1. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein and multidrug resistance protein 1 by dietary phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Elusive Effects of Kahukuene A: A Review of a Marine-Derived Diterpenoid
Kahukuene A, a unique diterpenoid natural product isolated from the Hawaiian marine alga Laurencia majuscula, has yet to have its biological effects independently reproduced in published literature, primarily due to a lack of initial biological activity data. Despite the promising pharmacological potential often associated with marine natural products, follow-up studies to validate or replicate the effects of this compound appear to be absent.
This compound was first described in a 1993 publication in the Journal of Natural Products. This seminal paper detailed the isolation and complex structure elucidation of this compound and its analogue, Kahukuene B. The researchers utilized extensive spectroscopic methods to determine the unprecedented prenylated chamigrene structure of these compounds. However, the original publication did not report any specific biological or pharmacological activity for this compound.
Subsequent research on the source organism, Laurencia majuscula, has revealed a wealth of bioactive secondary metabolites with a range of effects. Studies on crude extracts and other isolated compounds from this red alga have demonstrated cytotoxic, anticancer, anti-inflammatory, and antimicrobial properties. For instance, an ethanolic extract of Laurencia majuscula exhibited in vitro antitumor activity against a panel of human cancer cell lines, including lung, colon, cervical, and breast cancer. Another investigation into the chemical constituents of L. majuscula from the Red Sea identified several new and known compounds with significant anti-inflammatory activity, evaluated by their ability to suppress nitric oxide release in macrophage cell cultures.
Despite these promising findings for other metabolites from the same organism, specific biological data for this compound remains conspicuously absent from the scientific literature. This lack of a defined biological endpoint has precluded any independent investigations into the reproducibility of its effects. Without an established and quantifiable biological activity, such as cytotoxicity against a specific cancer cell line or inhibition of an inflammatory pathway, it is impossible for other researchers to design and conduct replication studies.
This informational gap highlights a crucial aspect of natural product drug discovery. The initial isolation and characterization of a novel compound is a significant achievement, but it is the subsequent biological screening and identification of a therapeutic target that paves the way for further preclinical and clinical development. In the case of this compound, this critical next step appears to be missing from the publicly available scientific record.
Therefore, a comprehensive comparison guide on the reproducibility of this compound's effects cannot be constructed at this time. The foundational data on its biological activity, which would serve as the basis for such a comparison, has not been published. Future research would first need to establish a clear and measurable biological effect of pure this compound. Once such data is available, independent studies would be necessary to validate and reproduce these findings, which would then allow for a meaningful comparative analysis.
Experimental Protocols
As there are no published studies on the biological effects of this compound, no experimental protocols for its biological evaluation can be provided. The original study focused solely on the isolation and structural elucidation of the compound.
Data Presentation
Due to the absence of quantitative data from independent studies on the effects of this compound, no data tables can be generated for comparison.
Visualizations
In the absence of defined signaling pathways or experimental workflows related to the biological effects of this compound, no relevant diagrams can be created.
Confirming the On-Target Activity of SF3B1 Modulators Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the on-target activity of small molecule modulators targeting the Splicing Factor 3b Subunit 1 (SF3B1), a core component of the spliceosome. Using the potent SF3B1 modulator H3B-8800 as a primary example, we compare its cellular and molecular effects to those induced by the genetic knockout of the SF3B1 gene. This approach allows for the rigorous confirmation that the observed pharmacological effects are a direct consequence of SF3B1 inhibition.
The spliceosome is a critical cellular machine responsible for pre-mRNA splicing.[1] Mutations in SF3B1 are frequently observed in various cancers, including myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and uveal melanoma, making it an attractive target for therapeutic intervention.[1][2] Molecules like H3B-8800 have been developed to modulate spliceosome activity and show preferential lethality in cancer cells harboring splicing factor mutations.[1][3][4]
Genetic knockout, particularly using CRISPR-Cas9 technology, serves as the gold standard for target validation. By comparing the phenotype of a drug-treated cell to a cell where the target has been genetically removed, researchers can confidently attribute the drug's action to its intended target.
Comparative Analysis: SF3B1 Inhibition vs. Genetic Knockout
The primary method to confirm on-target activity is to demonstrate that the pharmacological inhibition of a target protein phenocopies its genetic removal. In the case of SF3B1, both its inhibition by small molecules and its genetic knockdown lead to similar downstream effects, including reduced cell proliferation, induction of apoptosis, and specific alterations in mRNA splicing.
Experimental Data Summary
The following tables summarize the comparative effects of pharmacological inhibition and genetic knockdown of SF3B1 on cancer cell lines.
Table 1: Effect of SF3B1 Perturbation on Cell Viability
| Cell Line | Genetic Background | Treatment/Modification | IC50 / Effect on Viability | Reference |
| MEC-1 (CLL) | SF3B1 Wild-Type (WT) | H3B-8800 (48h) | ~72% viability at 75 nM | [3] |
| MEC-1 (CLL) | SF3B1 K700E (Mutant) | H3B-8800 (48h) | ~52% viability at 75 nM | [3] |
| AGS (Gastric Cancer) | SF3B1 WT | SF3B1 siRNA | Significant growth arrest | [5] |
| MKN28 (Gastric Cancer) | SF3B1 WT | SF3B1 siRNA | Significant growth arrest | [5] |
| K562 (CML) | SF3B1 WT | CHEK1 knockout | No significant effect on growth | [6] |
| K562 (CML) | SF3B1 Mutant | CHEK1 knockout | Significantly reduced cell growth | [6] |
This table highlights that SF3B1-mutant cells exhibit increased sensitivity to the SF3B1 modulator H3B-8800.[3] Furthermore, genetic knockdown of SF3B1 mirrors the anti-proliferative effect of pharmacological inhibitors.[5] The data on CHEK1 knockout in SF3B1-mutant cells demonstrates a synthetic lethal interaction, a downstream consequence of altered splicing.[6]
Table 2: Comparison of Cellular Phenotypes Following SF3B1 Inhibition or Knockdown
| Phenotype | Pharmacological Inhibition (Pladienolide B) | Genetic Knockdown (siRNA) | Cell Lines | Reference |
| Apoptosis | Significantly increased | Significantly increased | AGS, MKN28 | [5] |
| Cell Cycle | G2/M phase arrest | G2/M phase arrest | AGS, MKN28 | [5] |
| Alternative Splicing | Perturbation of splicing signature | Deregulation of splicing | SF3B1 mutant cell lines, Myeloid cell lines | [2][7] |
This table demonstrates a clear phenocopy, where both the drug and the genetic knockdown induce apoptosis and cell cycle arrest, strengthening the evidence for on-target activity.[5]
Experimental Workflows and Protocols
To achieve the results summarized above, a series of key experiments are required. Below are the detailed methodologies.
Experimental Workflow
The logical flow for confirming on-target activity involves generating a knockout cell line, comparing its phenotype to inhibitor-treated wild-type cells, and validating the molecular consequences.
Caption: Workflow for validating SF3B1 inhibitor on-target activity.
Protocol 1: CRISPR/Cas9-Mediated Knockout of SF3B1 in a Human Cell Line
This protocol outlines the generation of a stable SF3B1 knockout cell line.
-
sgRNA Design and Cloning:
-
Transfection:
-
Seed cells (e.g., K562, HEK293T) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect 2.5 µg of the sgRNA/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI).
-
-
Single-Cell Sorting and Expansion:
-
48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to plate single GFP-positive cells into 96-well plates.
-
Culture the single-cell clones until colonies are visible (2-3 weeks).
-
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from expanded clones. PCR amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blot Analysis: Lyse putative knockout clones and perform a Western blot using an anti-SF3B1 antibody to confirm the absence of the protein. Use a loading control (e.g., Actin or GAPDH) for normalization.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures cell proliferation and cytotoxicity.
-
Cell Seeding: Seed wild-type and SF3B1-KO cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Treatment: For the wild-type cells, add the SF3B1 inhibitor (e.g., H3B-8800) in a dilution series (e.g., 0 to 1000 nM). Add a vehicle control (e.g., DMSO) to another set of wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value. Compare the viability of inhibitor-treated WT cells with untreated KO cells.
Protocol 3: Analysis of Alternative Splicing by RT-qPCR
This protocol quantifies changes in the splicing of a known SF3B1 target gene. Mutations in SF3B1 are known to cause aberrant 3' splice site selection in genes like MAP3K7.[10]
-
Cell Culture and Treatment: Culture WT, SF3B1-KO, and inhibitor-treated WT cells for 24-48 hours.
-
RNA Extraction: Extract total RNA from all cell samples using a standard RNA isolation kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Design primers flanking a known alternative splicing event (e.g., the cryptic 3' splice site in MAP3K7).
-
Perform quantitative PCR (qPCR) using a SYBR Green master mix.
-
Include a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analysis: Calculate the relative expression of the aberrantly spliced transcript using the ΔΔCt method. A significant increase in the aberrant transcript in both inhibitor-treated and KO cells confirms the on-target effect on splicing.
Signaling Pathways Modulated by SF3B1
Disruption of SF3B1 function, either by mutation or inhibition, leads to widespread changes in pre-mRNA splicing. This mis-splicing affects the expression and function of proteins involved in critical cellular pathways, including cell cycle control, apoptosis, and oncogenic signaling.
Caption: Consequences of SF3B1 inhibition or genetic knockout.
Studies have shown that SF3B1 mutations can lead to the activation of oncogenic pathways like NF-κB and AKT.[10][11] For instance, aberrant splicing of PPP2R5A, a regulatory subunit of the PP2A phosphatase, can result in increased AKT activation.[11] Similarly, mis-splicing can dysregulate genes involved in apoptosis and cell cycle control, leading to the observed phenotypes of cell death and proliferation arrest.[5][7] By demonstrating that both pharmacological and genetic disruption of SF3B1 lead to the same changes in these downstream pathways, one can build a robust case for the on-target activity and mechanism of action of the inhibitor.
References
- 1. SF3B1 mutations in myelodysplastic syndromes: A potential therapeutic target for modulating the entire disease process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF3B1 mutations constitute a novel therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia | Life Science Alliance [life-science-alliance.org]
- 4. SF3B1 mutation–mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disruption of SF3B1 results in deregulated expression and splicing of key genes and pathways in myelodysplastic syndrome hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR editing of sftb-1/SF3B1 in Caenorhabditis elegans allows the identification of synthetic interactions with cancer-related mutations and the chemical inhibition of splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. JCI - Mutant SF3B1 promotes AKT- and NF-κB–driven mammary tumorigenesis [jci.org]
- 11. Mutant SF3B1 promotes AKT- and NF-κB–driven mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Kahukuene A: A Comprehensive Guide to Laboratory Safety and Chemical Handling
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the substance's properties and the associated hazards. The overriding principle is that no experimental work should begin without a clear plan for the disposal of all waste generated.[1] This proactive approach prevents unexpected challenges and ensures compliance with federal, state, and local regulations.[1][2]
A tiered strategy for waste management is recommended to minimize environmental impact:[1]
-
Pollution Prevention and Source Reduction: The most effective strategy is to minimize waste generation from the outset.
-
Reuse or Redistribution: Where possible, surplus materials should be repurposed.
-
Treatment, Reclamation, and Recycling: If reuse is not feasible, consider methods to treat, reclaim, or recycle the chemical waste.
-
Disposal: The final option is disposal through incineration, treatment, or land burial, executed in a safe and environmentally sound manner.
Step-by-Step Disposal Procedures for Kahukuene A
In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural steps, based on general laboratory chemical waste guidelines, should be followed.
Step 1: Hazard Identification and Characterization
Before beginning any work, it is imperative to gather all available information on the chemical's properties and hazards. While information on "this compound" is scarce, data for a related compound, Kahukuene B, is available and can serve as a preliminary reference point.
Table 1: Chemical and Physical Properties of Kahukuene B
| Property | Value | Source |
| Molecular Formula | C20H32Br2O | PubChem |
| Molecular Weight | 448.3 g/mol | PubChem[3] |
| Computed Properties | XLogP3: 6.3 | PubChem[3] |
Note: This data is for Kahukuene B and should be used with caution as a proxy for this compound. A comprehensive hazard assessment for this compound is required.
Step 2: Segregation of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Compatibility: Never mix incompatible chemicals in the same waste container. For instance, acids and bases should be kept separate, as should oxidizers and organic substances.[5][6]
-
Physical State: Solid and liquid wastes must be collected in separate containers.[6]
-
Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, separate halogenated and non-halogenated solvent waste streams, as disposal costs and methods can differ significantly.
Step 3: Proper Labeling and Storage
All waste containers must be clearly and accurately labeled.[1][4]
-
Content Identification: The label must include the full chemical name(s) of the contents. Avoid abbreviations or chemical formulas.[4]
-
Hazard Warnings: Use appropriate hazard pictograms (e.g., flammable, corrosive, toxic).
-
Generator Information: Include the name of the principal investigator or laboratory group and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from heat and ignition sources.[7] Use secondary containment to prevent spills.[4] Containers should be kept closed except when adding waste.[4]
Step 4: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste.[2][8] This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Step 5: Disposal of Empty Containers
Empty chemical containers may also be considered hazardous waste.
-
Triple Rinsing: For containers that held non-acutely toxic substances, triple-rinse with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]
-
Acutely Hazardous Waste Containers: Containers of acutely hazardous materials should not be rinsed and must be disposed of as hazardous waste.[9]
-
Label Defacing: After proper cleaning, deface or remove the original label and mark the container as "Empty" before disposal in the regular trash or recycling.[7]
Step 6: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal vendor.[5][8][10] Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. They will provide guidance on specific packaging and labeling requirements.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling an unknown or novel compound involves a thorough risk assessment. This includes:
-
Literature Review: Conduct an exhaustive search for any available data on the compound or structurally similar compounds.
-
Small-Scale Testing: If necessary and feasible, conduct small-scale compatibility tests before mixing waste streams.
-
Consultation: Always consult with your institution's EHS department for guidance on handling and disposing of novel or uncharacterized substances.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe handling and disposal of chemical waste, protecting themselves, their colleagues, and the environment. This commitment to safety and operational excellence is paramount in the scientific community.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. oehs.tulane.edu [oehs.tulane.edu]
- 3. Kahukuene B | C20H32Br2O | CID 132427637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 8. fishersci.com [fishersci.com]
- 9. nyu.edu [nyu.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Research: A Comprehensive Guide to Handling Kahukuene A
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Kahukuene A, a comprehensive PPE strategy is crucial to minimize exposure risk. This includes protection for the skin, eyes, and respiratory system.
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloved | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols.[1][2][3] |
| Lab Coat | Chemical-resistant, disposable gown | Shields skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 or FFP2 disposable mask (for solids) or a half-face cartridge respirator (for solutions or aerosols) | Prevents inhalation of airborne particles or vapors.[1][3][5] |
| Footwear | Closed-toe, chemical-resistant safety boots | Protects feet from spills and falling objects.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound in a laboratory setting will ensure a safe working environment.
Experimental Workflow for Handling this compound
-
Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used for all manipulations of this compound.[6]
-
Donning PPE : Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.
-
Compound Handling :
-
For solids, carefully weigh the required amount in the chemical fume hood. Use spark-proof tools if the compound is flammable.[6]
-
For solutions, use a calibrated pipette to transfer the liquid. Avoid splashing.
-
-
Experimental Procedure : Conduct the experiment within the fume hood, minimizing the generation of aerosols.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE : Remove PPE in the correct order to avoid self-contamination. Dispose of all single-use items in the designated cytotoxic waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[7]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[8] As this compound is presumed to be cytotoxic, all waste should be treated as hazardous.
Waste Segregation and Disposal Protocol
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, leak-proof, rigid container with a cytotoxic hazard symbol.[4][9] | High-temperature incineration by a licensed hazardous waste carrier.[2][8] |
| Liquid Waste | Labeled, sealed, and leak-proof container compatible with the solvent used. | Collection by a licensed hazardous waste disposal service. |
| Sharps | Puncture-resistant sharps container labeled for cytotoxic waste.[9][10] | High-temperature incineration.[2][8] |
| Contaminated PPE | Double-bagged in thick (minimum 2mm polypropylene) plastic bags with a cytotoxic warning label.[4] | High-temperature incineration.[2][8] |
All cytotoxic waste must be segregated from other waste streams at the point of generation.[2][9] Waste containers should be clearly labeled and stored in a designated, secure area with proper ventilation until collection.[2][4]
Visualizing Safety: Workflow and Logic
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Caption: A logical diagram showing the segregation and disposal pathways for this compound waste.
References
- 1. Top 10 Personal Protective Equipment (PPE) for Seafarers – Maritime Education [maritimeducation.com]
- 2. wastedirect.co.uk [wastedirect.co.uk]
- 3. amazonshipsupplies.com [amazonshipsupplies.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. aquamaristrading.com [aquamaristrading.com]
- 6. fishersci.com [fishersci.com]
- 7. res.cloudinary.com [res.cloudinary.com]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 9. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
